Baloxavir marboxil
Description
This compound is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of this compound, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPBGBYGMDSBG-GGAORHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027758 | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985606-14-1 | |
| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baloxavir marboxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baloxavir marboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALOXAVIR MARBOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
early-phase clinical trial results for Baloxavir marboxil
An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Baloxavir Marboxil
Introduction
This compound is a first-in-class antiviral agent that presents a novel mechanism of action for the treatment of acute uncomplicated influenza.[1][2] As a prodrug, it is rapidly metabolized to its active form, baloxavir acid, which selectively inhibits the cap-dependent endonuclease, an essential enzyme for influenza virus replication.[1][3][4] This mechanism differs from neuraminidase inhibitors, targeting an earlier stage of the viral life cycle.[1][5] This guide provides a detailed overview of the foundational early-phase clinical trial results, focusing on the pharmacokinetics, safety, and preliminary efficacy data that have informed its later-stage development. The content is intended for researchers, scientists, and drug development professionals, offering a technical summary of key experimental data and protocols.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
Influenza viruses utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their genome.[4][6] The viral polymerase complex, consisting of PA, PB1, and PB2 subunits, hijacks the 5' cap structures from host cell pre-mRNAs.[6][7] The PB2 subunit binds to the host pre-mRNA cap, and the polymerase acidic (PA) protein's endonuclease domain cleaves the host mRNA a short distance downstream.[6][7] This capped fragment then serves as a primer for the PB1 subunit's RNA-dependent RNA polymerase activity to synthesize viral mRNA.[6][7]
Baloxavir acid, the active metabolite of this compound, directly targets and inhibits the endonuclease activity of the PA protein.[2][4][5][7] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby blocking the entire cap-snatching process.[4][6] This halt in viral mRNA synthesis effectively suppresses viral gene expression and replication.[5][6]
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent this compound in Healthy Adults: Phase I Study Findings | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent this compound in Healthy Adults: Phase I Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 6. quora.com [quora.com]
- 7. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Baloxavir Marboxil's Target Enzyme in Influenza Virus Replication
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Baloxavir marboxil represents a first-in-class antiviral agent that targets a novel and critical step in the influenza virus replication cycle. It is a prodrug that is rapidly converted in vivo to its active form, baloxavir acid.[1][2] The primary target of baloxavir acid is the cap-dependent endonuclease activity located within the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[3][4][5] By inhibiting this enzyme, baloxavir prevents the virus from cleaving host cell pre-mRNAs to generate capped primers—a process known as "cap-snatching."[1][2][6][7] This action effectively halts viral mRNA synthesis and subsequent viral replication.[1][8][9] This document provides a detailed overview of the target enzyme, the mechanism of inhibition, quantitative efficacy data, resistance profiles, and the key experimental protocols used in its characterization.
The Influenza Virus Polymerase and its Cap-Dependent Endonuclease
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex responsible for both transcription and replication of the viral RNA genome. This complex consists of three subunits:
-
Polymerase Basic 1 (PB1): Forms the core of the enzyme and contains the RNA polymerase catalytic activity.[10]
-
Polymerase Basic 2 (PB2): Responsible for recognizing and binding to the 5' cap structure of host cell pre-mRNAs.[7][10]
-
Polymerase Acidic (PA): Contains the endonuclease activity, which cleaves the host pre-mRNA downstream from the cap.[6][7][10]
The endonuclease function of the PA subunit is a critical component of a unique viral process called "cap-snatching."
The "Cap-Snatching" Mechanism
To ensure its viral mRNAs are recognized and translated by the host cell's ribosomes, the influenza virus must acquire a 5' cap structure. It achieves this by stealing them from host pre-mRNAs.[7] This process is essential for initiating viral mRNA transcription.[5][11]
The steps are as follows:
-
Binding: The PB2 subunit of the viral polymerase binds to the 5' cap of a host cell pre-mRNA in the nucleus.[6][7][10]
-
Cleavage: The endonuclease active site within the PA subunit cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap.[6][10][11]
-
Priming: The resulting capped RNA fragment is used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit.[6][10]
This compound: Mechanism of Inhibition
This compound is a prodrug designed for improved oral absorption.[4] Following administration, it is rapidly hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active metabolite, baloxavir acid.[2][4]
Baloxavir acid is a potent and selective inhibitor of the PA cap-dependent endonuclease.[3][12] It functions by chelating the two divalent metal ions (typically manganese, Mn²⁺) in the endonuclease active site. This action blocks the enzyme's ability to cleave host mRNAs, thereby preventing the generation of capped primers needed for viral transcription.[3] This early interruption of the viral life cycle leads to a rapid reduction in viral replication.[8][13]
Quantitative Efficacy Data
The efficacy of baloxavir has been established through in vitro assays and extensive clinical trials.
In Vitro Antiviral Activity
Baloxavir acid demonstrates potent inhibitory activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[13] The 50% inhibitory concentration (IC₅₀) is a key measure of a drug's potency.
| Virus Type / Subtype | IC₅₀ Range (nM) | Assay Method | Reference(s) |
| Influenza A Viruses | 1.4 - 3.1 | PA Endonuclease Assay | [4] |
| Influenza A(H1N1)pdm09 | 0.1 - 2.1 | Focus Reduction Assay | [14] |
| Influenza A(H3N2) | 0.1 - 2.4 | Focus Reduction Assay | [14] |
| Influenza B Viruses | 4.5 - 8.9 | PA Endonuclease Assay | [4] |
| Influenza B (Victoria) | 0.7 - 14.8 | Focus Reduction Assay | [14] |
| Influenza B (Yamagata) | 1.8 - 15.5 | Focus Reduction Assay | [14] |
| Table 1: In Vitro Inhibitory Concentration (IC₅₀) of Baloxavir Acid. |
Clinical Efficacy
Clinical trials, such as CAPSTONE-1, CAPSTONE-2, and miniSTONE-2, have demonstrated the clinical benefit of a single dose of this compound in patients with acute uncomplicated influenza. A key finding is a significantly more rapid decline in viral load and shedding compared to both placebo and oseltamivir.[9][13][15][16]
| Endpoint | This compound | Oseltamivir | Placebo | Study | Reference(s) |
| Time to Alleviation of Symptoms (Median) | 53.7 hours | N/A | 80.2 hours | CAPSTONE-1 | [9] |
| 53.5 hours | 53.8 hours | N/A | CAPSTONE-1 | [16] | |
| 138.1 hours | 150.0 hours | N/A | miniSTONE-2 (Children) | [17] | |
| Time to Cessation of Viral Shedding (Median) | 24.0 hours | 72.0 hours | 96.0 hours | CAPSTONE-1 | [16][18] |
| 24.2 hours | 75.8 hours | N/A | miniSTONE-2 (Children) | [17] | |
| 48.0 hours | 192.0 hours | N/A | Japan Pediatric Study | [19] | |
| Table 2: Summary of Key Outcomes from Phase 3 Clinical Trials. |
Resistance to this compound
The emergence of viral resistance is a concern for all antiviral agents. For baloxavir, resistance is primarily associated with amino acid substitutions in the PA endonuclease domain.
Molecular Basis of Resistance
The most frequently observed substitution associated with reduced susceptibility to baloxavir is at position 38 of the PA protein, typically an isoleucine to threonine change (I38T).[20][21][22][23] Other substitutions at this position (I38F, I38M, I38L) and at other positions (e.g., E23K, A37T, E199D) have also been reported but are less common.[22][24] These mutations can emerge during treatment, particularly in pediatric patients.[8]
| Amino Acid Substitution | Fold Increase in IC₅₀ / EC₅₀ | Virus Strain Example | Reference(s) |
| PA I38T | 44 to 211-fold | A(H1N1)pdm09, A(H3N2) | [21][24] |
| PA I38L | 15.3-fold | A/California/04/09 (H1N1) | [22][25] |
| PA I38F | 10.6-fold | Influenza A(H1N1) | [24] |
| PA E23K | 4.7-fold | Influenza A(H1N1) | [24] |
| PA E199D | 5.4-fold | A/California/04/09 (H1N1) | [22][25] |
| Table 3: Impact of PA Substitutions on Baloxavir Susceptibility. |
Some studies suggest that while the I38T mutation significantly reduces drug susceptibility, it may not substantially impair viral fitness or replication kinetics in certain strains, highlighting the need for ongoing surveillance.[21]
Key Experimental Methodologies
The characterization of baloxavir's mechanism and efficacy relies on a set of specialized virological and biochemical assays.
PA Cap-Dependent Endonuclease Inhibition Assay
This in vitro biochemical assay directly measures the inhibition of the endonuclease enzyme's activity.
Principle: A recombinant, purified PA endonuclease domain is incubated with a substrate (e.g., a circular single-stranded DNA like M13mp18 or a labeled RNA oligonucleotide) in the presence of varying concentrations of the inhibitor (baloxavir acid).[26] The cleavage of the substrate is then quantified, typically by agarose gel electrophoresis or fluorescence, to determine the IC₅₀ value.[12][26][27]
Cell-Based Antiviral Activity Assays
These assays measure the ability of a compound to inhibit viral replication in a cellular context.
Principle (Plaque/Focus Reduction Assay): Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known amount of influenza virus.[24] The cells are then overlaid with semi-solid medium containing serial dilutions of the antiviral drug. After incubation, the cells are fixed and stained. The number of plaques (zones of cell death) or foci (clusters of infected cells) is counted. The drug concentration that reduces the number of plaques/foci by 50% (EC₅₀) is determined.[24]
Clinical Trial Design for Antiviral Efficacy (e.g., CAPSTONE-1)
Principle: A randomized, double-blind, multicenter trial to evaluate the efficacy and safety of an antiviral agent.
-
Population: Otherwise healthy patients (e.g., aged 12-64 years) with acute, uncomplicated influenza, with symptom onset within 48 hours.
-
Intervention: Patients are randomized to receive a single dose of this compound, a 5-day course of an active comparator (e.g., oseltamivir), or a placebo.[16]
-
Primary Endpoint: Time to alleviation of influenza symptoms (TTAS), measured by patient-reported outcomes.[18]
-
Secondary/Virologic Endpoints:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Combination treatment with the cap-dependent endonuclease inhibitor this compound and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cap snatching - Wikipedia [en.wikipedia.org]
- 7. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 8. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. gene.com [gene.com]
- 18. Baloxavir Treatment in Adolescents With Acute Influenza: Subgroup Analysis From the CAPSTONE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical and Virologic Outcomes of Baloxavir Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. researchgate.net [researchgate.net]
- 27. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Baloxavir Marboxil: In Vitro Cell Culture Infection Models for Influenza Virus Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil is a first-in-class antiviral agent that presents a novel mechanism of action against influenza A and B viruses. It functions as a cap-dependent endonuclease inhibitor, targeting the polymerase acidic (PA) protein of the influenza virus. This action effectively blocks the initiation of viral mRNA synthesis, a critical step in viral replication.[1][2][3] Unlike neuraminidase inhibitors that prevent the release of new virions from infected cells, this compound acts at an earlier stage of the viral life cycle.[2][4] These application notes provide detailed protocols for utilizing in vitro cell culture infection models to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA).[3][5] BXA selectively inhibits the cap-dependent endonuclease activity of the viral PA protein.[3][5] This endonuclease activity is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[3][5] By inhibiting this process, baloxavir acid prevents viral gene transcription and subsequent protein synthesis, thereby halting viral replication.[2][5]
The influenza virus relies on host cellular machinery for its replication, including the activation of signaling pathways like the Raf/MEK/ERK pathway, which is crucial for efficient production of infectious progeny virions.[6][7] While this compound directly targets the viral polymerase, understanding its downstream effects on host cell signaling can provide a more comprehensive picture of its antiviral activity.
Data Presentation: In Vitro Efficacy of Baloxavir Acid
The following tables summarize the in vitro efficacy of baloxavir acid (the active metabolite of this compound) against various influenza virus strains in different cell lines.
Table 1: Antiviral Activity of Baloxavir Acid (BXA) Against Different Influenza A Virus Strains
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | EC90 (nmol/L) | Reference |
| A/WSN/33 (H1N1) | MDCK | Yield Reduction | 0.42 ± 0.37 | - | [6] |
| A/Hong Kong/483/1997 (H5N1) | MDCK | Not Specified | - | 0.7 - 1.6 | [8] |
| H5N1 variants | MDCK | Not Specified | - | 0.7 - 1.5 | [8] |
| H5N6 variants | MDCK | Not Specified | - | 0.7 - 1.5 | [8] |
| H5N8 variants | MDCK | Not Specified | - | 0.7 - 1.5 | [8] |
| A/California/04/2009-like (H1N1) | NHBE | Not Specified | - | - | [9] |
| A(H3N2) | MDCK | Not Specified | 0.66 ± 0.17 | - | [6] |
Table 2: Antiviral Activity of Baloxavir Acid (BXA) Against Influenza B Virus Strains
| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |
| Influenza B viruses | Not Specified | PA endonuclease assay | 4.5 - 8.9 | [1] |
| B/Hong Kong/5/72 | MDCK | Yield Reduction | - | [5] |
| B/Brisbane/60/2008-like | Not Specified | Not Specified | - | [10] |
Table 3: Baloxavir Acid (BXA) Activity Against Neuraminidase Inhibitor-Resistant Strains
| Virus Strain | Cell Line | Assay Type | Activity | Reference |
| A/WSN/33-NA/H274Y | MDCK | Yield Reduction | Potent | [5] |
| Oseltamivir-resistant strains | Not Specified | Not Specified | Active | [4] |
| NA-H274Y and NA-N294S substitutions | MDCK | Not Specified | Inhibitory activities | [8] |
Table 4: Impact of PA Substitutions on Baloxavir Acid (BXA) Susceptibility
| Virus Strain | PA Substitution | Fold-change in EC50/IC50 | Reference |
| A(H1N1)pdm09 | I38T | 4-10 fold reduced susceptibility | [6] |
| A(H3N2) | I38T | 76-120 fold reduced susceptibility | [6] |
| A/California/04/09-like (H1N1) | I38L | 72.3-fold reduced susceptibility | [11] |
| A/California/04/09-like (H1N1) | I38T | 15.3-fold reduced susceptibility | [11] |
| A/California/04/09-like (H1N1) | E199D | 92-fold reduced susceptibility | [11] |
| B/Victoria/504/2000-like | I38T | 5.4-fold reduced susceptibility | [11] |
Experimental Protocols
Protocol 1: General Influenza Virus Cell Culture and Infection
This protocol outlines the basic procedure for propagating influenza virus in a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) or A549 cells.
Materials:
-
MDCK or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Influenza virus stock
-
T75 cell culture flasks
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Culture: Culture MDCK or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: One day prior to infection, seed the cells into 6-well or 12-well plates to form a confluent monolayer (approximately 95% confluency).[12]
-
Virus Preparation: Thaw the influenza virus stock on ice. Prepare serial dilutions of the virus in infection medium (e.g., DMEM with 0.3% BSA and 2 µg/ml TPCK-treated trypsin).[6]
-
Infection: a. Wash the cell monolayer twice with PBS. b. Inoculate the cells with the desired multiplicity of infection (MOI) of the virus. A typical MOI for such experiments is 0.001.[6] c. Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[6]
-
Post-Infection: a. Remove the viral inoculum and wash the cells with PBS to remove unbound virus. b. Add fresh infection medium to each well. c. Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).[6]
-
Sample Collection: At each time point, collect the cell culture supernatant for viral titration.
Protocol 2: Antiviral Activity Assessment using Yield Reduction Assay
This assay determines the concentration of an antiviral compound required to inhibit the production of infectious virus particles.
Materials:
-
Infected cell cultures (from Protocol 1)
-
Baloxavir acid (BXA) stock solution
-
96-well plates
-
MDCK cells for titration
Procedure:
-
Compound Preparation: Prepare serial dilutions of baloxavir acid in infection medium.
-
Treatment: After the 1-hour viral adsorption period (Protocol 1, step 4c), remove the inoculum and add the infection medium containing different concentrations of baloxavir acid to the infected cells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: Collect the culture supernatants at the end of the incubation period.
-
Viral Titer Determination (TCID50 Assay): a. Seed MDCK cells in 96-well plates to form a confluent monolayer. b. Perform 10-fold serial dilutions of the collected supernatants. c. Inoculate the MDCK cells with the diluted supernatants. d. Incubate for 3-5 days and observe for cytopathic effect (CPE). e. The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method.
-
Data Analysis: The EC50 (50% effective concentration) is the concentration of baloxavir acid that reduces the viral titer by 50% compared to the untreated control.
Protocol 3: Neuraminidase (NA) Activity Assay for Assessing Viral Replication
This assay can be used as an alternative to TCID50 to quantify viral replication by measuring the activity of the viral neuraminidase enzyme.
Materials:
-
Infected cell cultures treated with baloxavir acid (from Protocol 2)
-
MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., 33.3 mM MES buffer, 4 mM CaCl2, pH 6.5)
-
Fluorometer
Procedure:
-
Sample Preparation: At the desired time points post-infection, collect both the cell culture supernatants and the cell lysates.
-
NA Reaction: a. In a black 96-well plate, add a specific volume of the sample (supernatant or lysate). b. Add the MUNANA substrate solution to each well. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).[13]
-
Data Analysis: The reduction in NA activity in treated samples compared to the untreated control reflects the inhibition of viral replication.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antiviral yield reduction assay.
Caption: Influenza virus-induced Raf/MEK/ERK signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 7. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility (Journal Article) | OSTI.GOV [osti.gov]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Baloxavir Marboxil Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models used to evaluate the efficacy of Baloxavir marboxil, a first-in-class inhibitor of the influenza virus cap-dependent endonuclease. Detailed protocols for key in vivo experiments are provided to guide researchers in designing and executing robust preclinical studies.
Introduction to Animal Models for Influenza Research
The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral agents. The most commonly used models for studying influenza virus infection and the efficacy of antiviral drugs are mice and ferrets.[1][2]
-
Mice: The mouse model is widely used due to its cost-effectiveness, ease of handling, and the availability of a vast array of immunological reagents.[1][3] Inbred strains like BALB/c and C57BL/6 are frequently used to mimic influenza in healthy individuals.[1][4] While not naturally susceptible to human influenza strains, mouse-adapted virus strains are commonly employed.[2]
-
Ferrets: Ferrets are considered the "gold standard" for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical symptoms and lung pathology that closely resemble human infection.[1][2] Their sialic acid receptor distribution is also similar to that of humans, making them a highly relevant model for studying viral pathogenesis and transmission.[4]
-
Other Models: While less common for this compound studies, other models like Syrian hamsters, guinea pigs, and non-human primates are also utilized in influenza research.[1][4] Chickens have also been used to study the efficacy of this compound against highly pathogenic avian influenza (HPAI).[5]
Mechanism of Action of this compound
This compound is a prodrug that is rapidly converted to its active form, baloxavir acid.[6][7] Baloxavir acid targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[6][8] Specifically, it inhibits the cap-dependent endonuclease activity of the PA subunit, a crucial step in the "cap-snatching" process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own mRNA synthesis.[7][8] By blocking this process, this compound effectively halts viral gene transcription and replication.[9]
Figure 1: Mechanism of action of this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data from various preclinical studies evaluating the efficacy of this compound in mouse and ferret models.
Table 1: Efficacy of this compound in Mouse Models
| Influenza Strain | Mouse Strain | This compound Dose | Comparator | Key Findings | Reference(s) |
| A(H1N1), A(H1N1)pdm09, A(H3N2), Type B | BALB/c | 0.5-50 mg/kg q12h (oral) | Oseltamivir Phosphate (5 or 50 mg/kg q12h) | Dose-dependent reduction in lung viral titers. At 15 mg/kg, ≥100-fold reduction in influenza A and ≥10-fold reduction in influenza B virus titers compared to oseltamivir.[10][11][12] | [10][11][12] |
| A/PR/8/34 (H1N1) | BALB/c | 15 or 50 mg/kg twice daily (oral) | Oseltamivir Phosphate | Complete prevention of mortality even with treatment delayed up to 96 hours post-infection.[13][14] | [13][14] |
| A/Hong Kong/483/1997 (H5N1) | Not Specified | Not Specified | Oseltamivir Phosphate | Significant reduction in viral titers in lungs, brains, and kidneys, preventing acute lung inflammation and reducing mortality.[15] | [15] |
| A/PR/8/34 (H1N1), B/Hong Kong/5/72 | BALB/c | Subcutaneous Baloxavir Acid | Oseltamivir Phosphate | Significant prophylactic effects, with greater suppression of lung viral titers compared to oseltamivir.[16] | [16] |
Table 2: Efficacy of this compound in Ferret Models
| Influenza Strain | This compound Dose | Comparator | Key Findings | Reference(s) |
| A/Kadoma/2006 (H1N1) | 10 and 30 mg/kg twice daily for 1 day (oral) | Oseltamivir Phosphate (5 mg/kg twice daily for 2 days) | Virus titer reduced to undetectable levels by day 2 post-infection. Significantly greater reduction in body temperature compared to vehicle and oseltamivir.[17][18] | [17][18] |
| B/Brisbane/60/2008 (Victoria lineage) | 8 mg/kg Baloxavir Acid (subcutaneous) | None | Delayed transmission of Baloxavir-sensitive virus.[19][20] | [19][20] |
Table 3: Pharmacokinetics of Baloxavir in Animal Models
| Animal Model | This compound Dose | Active Form | Cmax | Tmax | Elimination Half-life | Reference(s) |
| Ferrets | 10 mg/kg (oral) | Baloxavir Acid | Not Specified | 1.50 hours | 6.91 hours | [17] |
| Ferrets | 30 mg/kg (oral) | Baloxavir Acid | Not Specified | 2.00 hours | 4.44 hours | [17] |
| Mice (A/WSN/33-infected) | 0.5-15 mg/kg (oral) | Baloxavir Acid | Dose-proportional increase | Not Specified | Not Specified | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
References
- 1. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of this compound and Peramivir for the Treatment of High Pathogenicity Avian Influenza in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 10. Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetic and pharmacodynamic analysis of this compound, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection | Semantic Scholar [semanticscholar.org]
- 12. ovid.com [ovid.com]
- 13. This compound, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 14. Combination treatment with the cap-dependent endonuclease inhibitor this compound and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses [mdpi.com]
- 17. The antiviral effects of this compound against influenza A virus infection in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Baloxavir Treatment Delays Influenza B Virus Transmission in Ferrets and Results in Limited Generation of Drug-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Baloxavir Marboxil Susceptibility in Influenza Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the susceptibility of influenza virus isolates to Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor. The following methodologies cover both phenotypic and genotypic approaches to support surveillance, clinical management, and drug development efforts in the context of emerging antiviral resistance.
Introduction
This compound is a prodrug that is metabolized to its active form, baloxavir acid, which targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This mechanism inhibits the initiation of viral mRNA synthesis, a critical step in viral replication.[1][2] Monitoring the susceptibility of circulating influenza strains to baloxavir is crucial for understanding the potential for resistance development and ensuring its continued clinical efficacy. Amino acid substitutions in the PA protein, particularly at residue I38 (e.g., I38T, I38M, I38F), have been associated with reduced susceptibility to baloxavir.[3][4][5]
A combination of phenotypic and genotypic assays is recommended for comprehensive surveillance of baloxavir susceptibility.[3][4][6] Phenotypic assays measure the direct effect of the drug on viral replication in cell culture, while genotypic assays detect specific genetic markers of resistance.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound susceptibility, including 50% inhibitory concentrations (IC50) and the impact of resistance-associated substitutions.
Table 1: Baloxavir IC50 Values for Seasonal Influenza Viruses
| Influenza Virus Type/Subtype | Median IC50 (nM) | IC50 Range (nM) |
| A(H1N1)pdm09 | 0.28 | 0.1 - 2.1 |
| A(H3N2) | 0.16 - 1.2 | 0.1 - 2.4 |
| B/Victoria-lineage | 3.42 - 7.2 | 0.7 - 14.8 |
| B/Yamagata-lineage | 2.43 - 5.8 | 1.8 - 15.5 |
Data compiled from multiple studies and may vary based on the specific assay used.[3][4][7]
Table 2: Fold-Change in Baloxavir IC50 for Viruses with PA Resistance-Associated Substitutions
| Influenza Virus | PA Substitution | Fold-Change in IC50 vs. Wild-Type |
| A(H1N1)pdm09 | I38T | 27.2 - 54 |
| A(H1N1)pdm09 | I38F | 10.6 |
| A(H1N1)pdm09 | I38L | 4 - 10 |
| A(H1N1)pdm09 | E23K | 4.7 |
| A(H1N1)pdm09 | E199D | >10 |
| A(H3N2) | I38T | >40 |
| A(H3N2) | I38M | 4 - 12 |
| Influenza B | I38T | 5 - 7 |
| Influenza B | I38M | 2 |
Fold-changes are approximate and can vary depending on the viral strain and assay conditions.[1][3][4][5][7]
Experimental Protocols
Detailed methodologies for key phenotypic and genotypic assays are provided below.
Phenotypic Assays
Phenotypic assays are the gold standard for determining influenza virus susceptibility to antiviral drugs as they measure the overall effect of a drug on viral replication.
1. Plaque Reduction Assay (PRA)
The plaque reduction assay is a conventional method for assessing antiviral susceptibility by quantifying the inhibition of virus-induced plaque formation.[3][4][8]
Protocol:
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.[9]
-
Virus Dilution: Prepare serial dilutions of the influenza virus isolate.
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a standardized amount of virus (typically resulting in 50-100 plaques per well in the control) for 1 hour at 37°C.
-
Drug Treatment: Prepare serial dilutions of baloxavir acid in overlay medium (e.g., Eagle's Minimum Essential Medium containing 0.8% agarose and TPCK-trypsin).
-
Overlay: After the infection period, remove the virus inoculum and add the overlay medium containing the different concentrations of baloxavir acid.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
2. Focus Reduction Assay (FRA)
The focus reduction assay is a higher-throughput alternative to the PRA, utilizing immunostaining to detect infected cells (foci) before visible plaques are formed.[3][4][10]
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.[11][12]
-
Virus Dilution and Infection: Similar to the PRA, infect the cell monolayer with a standardized amount of virus.
-
Drug Treatment and Overlay: After infection, add an overlay medium (e.g., containing Avicel or carboxymethyl cellulose) with serial dilutions of baloxavir acid.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody specific for the influenza nucleoprotein (NP).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate to visualize the foci.
-
-
Data Analysis: Count the number of foci. The IC50 value is the drug concentration that reduces the number of foci by 50% compared to the virus control.
3. Virus Yield Reduction Assay (VYRA)
This assay measures the amount of infectious virus produced in the presence of an antiviral drug.[13][14][15]
Protocol:
-
Cell Seeding and Infection: Seed MDCK cells in multi-well plates and infect with the influenza virus isolate at a low multiplicity of infection (MOI).
-
Drug Treatment: Add cell culture medium containing serial dilutions of baloxavir acid.
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Virus Titration: Determine the virus titer in the supernatants using a standard titration method such as the 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
-
Data Analysis: The IC50 value is the drug concentration that reduces the virus yield by 50% compared to the virus control.
4. Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This high-throughput assay quantifies the amount of viral antigen produced in infected cells.[16][17][18]
Protocol:
-
Cell Seeding and Infection: Seed MDCK cells in 96-well plates and infect with the influenza virus isolate.
-
Drug Treatment: Add medium containing serial dilutions of baloxavir acid.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).
-
Cell Lysis and Antigen Coating: Lyse the cells and coat the ELISA plate with the cell lysate.
-
ELISA:
-
Block the plate with a blocking buffer.
-
Add a primary antibody against a viral protein (e.g., NP).
-
Add an enzyme-conjugated secondary antibody.
-
Add a substrate and measure the absorbance.
-
-
Data Analysis: The IC50 value is the drug concentration that reduces the viral antigen signal by 50% compared to the virus control.
Genotypic Assays
Genotypic assays are used to detect specific mutations in the influenza virus genome that are known to confer resistance to baloxavir.
1. Pyrosequencing
Pyrosequencing is a rapid and sensitive method for detecting known single nucleotide polymorphisms (SNPs) associated with drug resistance.[19][20][21][22]
Protocol:
-
RNA Extraction: Extract viral RNA from the influenza isolate.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the PA gene containing the codons of interest (e.g., codon 38).
-
Pyrosequencing Reaction: Perform the pyrosequencing reaction using specific sequencing primers that anneal upstream of the target codon. The dispensation order of nucleotides is designed to query the specific SNP.
-
Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at the target position and to quantify the proportion of wild-type and mutant viruses in a mixed population.[22]
2. Next-Generation Sequencing (NGS)
NGS provides a comprehensive view of the viral genome, allowing for the detection of known and novel resistance mutations.[22][23][24][25]
Protocol:
-
RNA Extraction and Library Preparation: Extract viral RNA and prepare a cDNA library for sequencing.[3]
-
Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis:
-
Assemble the sequence reads to generate the consensus sequence of the PA gene.
-
Align the sequence to a reference wild-type sequence to identify amino acid substitutions.
-
Analyze the frequency of minority variants within the viral population.
-
Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of Baloxavir action and resistance.
Experimental Workflow for Baloxavir Susceptibility Testing
Caption: General workflow for susceptibility testing.
Plaque Reduction Assay (PRA) Workflow
Caption: Plaque Reduction Assay workflow diagram.
References
- 1. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 7. hub.hku.hk [hub.hku.hk]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza virus plaque assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Optimization of in situ cellular ELISA performed on influenza A virus-infected monolayers for screening of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of molecular markers of antiviral resistance in influenza A (H5N1) viruses using a pyrosequencing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of Molecular Markers of Antiviral Resistance in Influenza A (H5N1) Viruses Using a Pyrosequencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of baloxavir resistant influenza A viruses using next generation sequencing and pyrosequencing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. mdpi.com [mdpi.com]
- 25. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Assays: Measuring Viral Load Reduction by Baloxavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral mRNA synthesis and proliferation.[1][2][3][4] This novel mechanism of action results in a rapid decline in viral load in infected individuals.[2][3][5] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying viral load and is an essential tool for evaluating the efficacy of antiviral drugs like Baloxavir.
These application notes provide detailed protocols for the quantification of influenza A and B viral load from nasopharyngeal swabs using qPCR, enabling researchers to accurately measure the reduction in viral load following treatment with Baloxavir.
Mechanism of Action of Baloxavir
This compound is a prodrug that is rapidly converted to its active form, baloxavir acid.[3] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex, which also consists of polymerase basic protein 1 (PB1) and polymerase basic protein 2 (PB2).[1] Specifically, it inhibits the cap-dependent endonuclease activity of the PA protein.[1][2][4] This "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription, is essential for viral replication.[6] By blocking this step, Baloxavir effectively halts viral gene transcription and protein synthesis, leading to a rapid reduction in viral replication.[7]
References
- 1. Rapid, simple influenza RNA extraction from nasopharyngeal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simple influenza RNA extraction from nasopharyngeal samples – Neptune Filter Tips [neptunetips.com]
- 4. Equivalence of influenza A virus RNA recovery from nasal swabs when lysing the swab and storage medium versus storage medium alone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. izsvenezie.com [izsvenezie.com]
- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Baloxavir Marboxil as a Tool in Influenza Virus Polymerase Function Studies
Introduction
Baloxavir marboxil is a first-in-class antiviral agent that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] Its unique mechanism of action, inhibiting a critical step in viral mRNA synthesis, makes it an invaluable tool for researchers studying the intricacies of the influenza virus polymerase complex.[3][4] Following oral administration, the prodrug, this compound, is rapidly hydrolyzed to its active form, baloxavir acid (BXA), which exerts the antiviral effect.[5][6] This document provides detailed application notes and protocols for utilizing this compound in studies of influenza virus polymerase function.
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[5] For viral replication, the polymerase complex utilizes a "cap-snatching" mechanism where the PB2 subunit binds to the 5' cap of host pre-mRNAs.[5] Subsequently, the PA subunit's endonuclease domain cleaves the host pre-mRNA downstream of the cap, generating a capped RNA primer. This primer is then used by the PB1 subunit to initiate transcription of viral mRNAs.[3][5]
Baloxavir acid selectively inhibits the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and halting viral gene transcription and replication.[5][7] This targeted action allows researchers to specifically probe the function of the PA endonuclease and its role in the initiation of influenza virus transcription.
Key Applications in Research
-
Probing the PA Endonuclease Active Site: Baloxavir acid binds to the active site of the PA endonuclease.[6][8] Its interaction with specific amino acid residues can be studied to map the functional topography of this critical domain.
-
Selection and Characterization of Resistant Mutants: In vitro passage of influenza virus in the presence of baloxavir acid can be used to select for resistant variants.[9][10] Sequencing the PA gene of these resistant viruses helps identify amino acid substitutions that confer resistance, providing insights into the drug-binding pocket and the mechanisms of drug evasion.[11][12]
-
Investigating Viral Fitness and Polymerase Function: The emergence of resistance mutations, such as those at position I38 in the PA protein (e.g., I38T, I38F, I38M), often comes at a cost to viral fitness.[8][13] By creating recombinant viruses carrying these mutations, researchers can study the impact of these changes on polymerase activity, viral replication kinetics, and transmissibility.[13] This helps to understand the balance between drug resistance and the functional constraints of the polymerase.
-
Synergy Studies with Other Antivirals: this compound's distinct mechanism of action makes it a candidate for combination therapy.[2] Researchers can investigate potential synergistic, additive, or antagonistic effects when combined with other influenza antivirals, such as neuraminidase inhibitors (e.g., oseltamivir), to develop more effective treatment strategies.[8]
-
Screening for Novel Polymerase Inhibitors: Cell-based assays developed for testing baloxavir susceptibility can be adapted for high-throughput screening of new chemical entities targeting the influenza polymerase.
Data Presentation
Table 1: In Vitro Susceptibility of Influenza Viruses to Baloxavir Acid
| Virus Strain/Type | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Influenza A (H1N1) | PA Endonuclease Assay | - | 1.4 - 3.1 | [5] |
| Influenza B | PA Endonuclease Assay | - | 4.5 - 8.9 | [5] |
| A/H1N1pdm09 (WT) | HINT | MDCK-SIAT1 | 1.57 (median) | [14] |
| A/H3N2 (WT) | HINT | MDCK-SIAT1 | 0.80 (median) | [14] |
| A/Victoria/3/75 (H3N2) (WT) | VYR Assay | A549 | 0.66 ± 0.17 | [6] |
| A/H1N1pdm09 (WT) | VYR Assay | A549 | 0.42 ± 0.37 | [6] |
Table 2: Baloxavir Resistance-Associated Amino Acid Substitutions in the PA Protein
| Virus Strain/Type | Substitution | Fold-Change in IC50/EC50 | Reference |
| A(H1N1)pdm09 | I38L | 4 - 10 | [15] |
| A(H1N1)pdm09 | E23G | 4 - 5 | [15] |
| A(H3N2) | I38M | 4 - 10 | [15] |
| A(H3N2) | I38T | 57 | [8] |
| A(H1N1)pdm09 | I38T | 4.5 - 57 | [8] |
| B/Victoria/2/1987-like | I38T | 13.7 | [10] |
| A/Victoria/3/75 (H3N2) | I38T | ~211 | [6] |
| A/H1N1pdm09 | I38T | ~100 | [6] |
Mandatory Visualization
Figure 1: Mechanism of action of Baloxavir Acid (BXA) in inhibiting influenza virus replication.
Figure 2: Workflow for the selection and characterization of baloxavir-resistant influenza viruses.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Baloxavir Susceptibility
This protocol is adapted from established methods to determine the 50% inhibitory concentration (IC50) of baloxavir acid against influenza virus isolates.[16]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
Baloxavir acid (BXA) stock solution (in DMSO)
-
Agarose
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Virus Preparation:
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin. The target is to have a dilution that produces 50-100 plaques per well.
-
-
Drug Preparation:
-
Prepare serial dilutions of baloxavir acid in culture medium (e.g., from 0.025 to 2500 nM).[16]
-
-
Infection:
-
Overlay:
-
Prepare a 2X DMEM solution and a 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM-0.8% agarose overlay medium.
-
Just before use, add TPCK-treated trypsin (final concentration 1 µg/mL) and the respective concentrations of baloxavir acid to the overlay medium.
-
Aspirate the virus inoculum from the wells and add 2 mL of the agarose overlay containing the different drug concentrations.
-
-
Incubation:
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
-
Staining and Counting:
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug).
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.
-
Protocol 2: Generation of Recombinant Influenza Virus with PA Mutations
This protocol describes the generation of recombinant influenza viruses carrying specific mutations in the PA gene using a plasmid-based reverse genetics system.[10][17]
Materials:
-
Human embryonic kidney (293T) cells and MDCK cells
-
Plasmids encoding the eight influenza virus gene segments (e.g., from A/Puerto Rico/8/34)
-
A plasmid encoding the wild-type PA gene of the desired influenza strain.
-
Site-directed mutagenesis kit
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
TPCK-treated trypsin
Procedure:
-
Site-Directed Mutagenesis:
-
Introduce the desired mutation (e.g., I38T) into the PA expression plasmid using a site-directed mutagenesis kit according to the manufacturer's instructions.
-
Verify the presence of the mutation by Sanger sequencing.
-
-
Transfection:
-
On the day before transfection, seed 293T cells in a 6-well plate so they are 90-95% confluent at the time of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes. In a sterile tube, mix 1 µg of each of the eight influenza virus plasmids (with the mutated PA plasmid replacing the wild-type) with Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.
-
Replace the medium on the 293T cells with serum-free DMEM.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubate at 37°C with 5% CO2.
-
-
Virus Rescue and Amplification:
-
After 6-8 hours, replace the transfection medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin.
-
At 48-72 hours post-transfection, harvest the supernatant containing the rescued virus.[6]
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Amplify the rescued virus by inoculating it onto a fresh monolayer of MDCK cells in the presence of TPCK-treated trypsin.
-
Harvest the supernatant after 2-3 days when cytopathic effect (CPE) is observed.
-
-
Virus Characterization:
-
Titer the virus stock using a plaque assay or TCID50 assay.
-
Confirm the presence of the intended mutation in the viral stock by extracting viral RNA, performing RT-PCR for the PA gene, and sequencing the PCR product.
-
Protocol 3: Focus Reduction Assay (FRA)
This is a higher-throughput alternative to the plaque reduction assay, particularly useful for large-scale screening.[6][16]
Materials:
-
MDCK cells
-
96-well tissue culture plates
-
Influenza virus stock
-
Baloxavir acid
-
Avicel RC-581 overlay medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibody against influenza nucleoprotein (NP)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 96-well plates to form a confluent monolayer overnight.
-
-
Infection and Drug Treatment:
-
Prepare serial dilutions of baloxavir acid in culture medium.
-
Dilute the virus to a concentration that gives approximately 100 focus-forming units (FFU) per well.
-
Aspirate the medium from the cells and inoculate with 100 µL of the virus dilution.
-
Incubate for 1 hour at 37°C.[16]
-
-
Overlay:
-
Prepare a 1.2% Avicel overlay medium containing serial dilutions of baloxavir acid.[16]
-
Remove the virus inoculum and add 100 µL of the Avicel overlay to each well.
-
-
Incubation and Staining:
-
Incubate for 24 hours at 37°C.[16]
-
Fix the cells with the fixation solution.
-
Permeabilize the cells.
-
Incubate with the primary anti-NP antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add the substrate. Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
The number of foci (infected cells) is proportional to the absorbance.
-
Calculate the percentage of focus inhibition and determine the IC50 as described for the plaque reduction assay.
-
References
- 1. Competitive detection of influenza neutralizing antibodies using a novel bivalent fluorescence-based microneutralization assay (BiFMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single Amino Acid Mutation in the PA Subunit of the Influenza Virus RNA Polymerase Promotes the Generation of Defective Interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. kansensho.or.jp [kansensho.or.jp]
- 5. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. mdpi.com [mdpi.com]
- 10. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 11. WO2013177595A2 - Recombinant influenza viruses and constructs and uses thereof - Google Patents [patents.google.com]
- 12. Recombinant Influenza A Viruses with Enhanced Levels of PB1 and PA Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inplasy.com [inplasy.com]
- 16. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Generation of Recombinant Influenza A Viruses Employing a New Approach to Overcome the Genetic Instability of HA Segments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Baloxavir Marboxil Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies evaluating Baloxavir marboxil in combination with other antiviral agents for the treatment of influenza virus infections. The protocols outlined below cover in vitro and in vivo methodologies, data analysis, and presentation to facilitate the robust assessment of synergistic, additive, or antagonistic interactions.
Introduction
This compound is a first-in-class inhibitor of the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a critical enzyme in the "cap-snatching" process required for viral mRNA synthesis and replication.[1] Given the potential for antiviral resistance and the desire for enhanced therapeutic efficacy, combination therapy is a promising strategy. Combining this compound with drugs targeting different stages of the viral life cycle may lead to synergistic effects, reduce the effective dose of each agent, and lower the likelihood of resistance emergence.[2][3]
This document outlines detailed protocols for evaluating this compound in combination with:
-
Neuraminidase Inhibitors (e.g., Oseltamivir): These drugs prevent the release of progeny virions from infected cells.[4]
-
Other Polymerase Inhibitors (e.g., Favipiravir): These agents target the RNA-dependent RNA polymerase (RdRp) activity, leading to lethal mutagenesis of the virus.[5][6]
-
Host-Directed Therapies (e.g., MEK Inhibitors): These compounds modulate host cellular pathways, such as the Raf/MEK/ERK signaling cascade, that the virus hijacks for its replication, and may also have immunomodulatory benefits.[7][8]
-
Monoclonal Antibodies: These can neutralize the virus or enhance the host immune response.
In Vitro Experimental Design
In vitro assays are essential for the initial screening and characterization of drug-drug interactions. The following protocols describe key assays for determining antiviral efficacy and cytotoxicity.
Cell Lines and Virus Strains
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing.
-
Virus Strains: A panel of influenza A and B virus strains should be used, including laboratory-adapted strains (e.g., A/Puerto Rico/8/34 H1N1) and contemporary clinical isolates.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drugs that are toxic to the host cells, which is crucial for differentiating antiviral effects from cytotoxic effects.
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Baloxavir acid, the active form of this compound, and combination partners)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of each test compound in culture medium.
-
Remove the culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "cells only" control (no drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Protocol: Plaque Reduction Assay
This assay measures the ability of antiviral compounds to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent MDCK cell monolayers in 12-well plates
-
Influenza virus stock of known titer
-
Test compounds
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Overlay medium (e.g., 1.2% Avicel in 2x DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the test compounds in infection medium.
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well and incubate for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Aspirate the drug-containing medium and add 2 mL of overlay medium.
-
Incubate for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) for each compound.
Protocol: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.
Materials:
-
MDCK cells in 24-well plates
-
Influenza virus
-
Test compounds
-
Infection medium
Procedure:
-
Seed MDCK cells in 24-well plates.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add fresh infection medium containing serial dilutions of the test compounds.
-
Incubate for 48 hours at 37°C.
-
Collect the culture supernatants and determine the viral titer using a plaque assay or TCID₅₀ assay.
-
Calculate the EC₅₀ for each compound.
In Vivo Experimental Design
Animal models are critical for evaluating the efficacy of combination therapies in a physiological context.
Animal Model
-
Species: BALB/c mice (6-8 weeks old) are a commonly used model for influenza infection.
Protocol: Influenza Virus Infection in Mice
Materials:
-
BALB/c mice
-
Influenza virus stock
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sterile saline
Procedure:
-
Anesthetize the mice.
-
Inoculate the mice intranasally with a lethal or sub-lethal dose of influenza virus in a volume of 50 µL of sterile saline.
-
Monitor the mice daily for body weight changes and survival for 14 days.
Protocol: Drug Administration (Oral Gavage)
Materials:
-
Test compounds (this compound and combination partners) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare the drug formulations at the desired concentrations.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the drug solution directly into the stomach. The volume should not exceed 10 mL/kg.[9]
-
Administer the drugs according to the planned treatment schedule (e.g., once or twice daily for 5 days, starting 24 or 48 hours post-infection).
Endpoint Measurements
-
Viral Lung Titers: On day 3 or 5 post-infection, euthanize a subset of mice, collect the lungs, homogenize the tissue, and determine the viral titer by plaque assay.
-
Lung Pathology: Collect lung tissue for histopathological analysis. Sections can be stained with hematoxylin and eosin (H&E) and scored for inflammation, edema, and alveolar damage.[10][11]
-
Cytokine Profiling: Analyze lung homogenates or bronchoalveolar lavage (BAL) fluid for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) and chemokines using multiplex assays.[12][13]
Data Analysis: Synergy, Additivity, and Antagonism
The interaction between two drugs can be synergistic (effect is greater than the sum of the individual effects), additive (effect is equal to the sum of the individual effects), or antagonistic (effect is less than the sum of the individual effects).
Combination Index (CI) Method
The Chou-Talalay method is widely used to quantify drug interactions. The Combination Index (CI) is calculated as follows:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[14]
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Dose Reduction Index (DRI)
The Dose Reduction Index (DRI) quantifies how many-fold the dose of a drug can be reduced in a synergistic combination to achieve the same effect as the drug used alone.[15][16]
DRI₁ = (Dx)₁ / (D)₁ DRI₂ = (Dx)₂ / (D)₂
A DRI value greater than 1 indicates a favorable dose reduction.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Baloxavir acid | A/H1N1 | |||
| Drug B | A/H1N1 | |||
| Baloxavir acid | A/H3N2 | |||
| Drug B | A/H3N2 | |||
| Baloxavir acid | B/Victoria | |||
| Drug B | B/Victoria |
Table 2: In Vitro Combination Synergy Analysis
| Virus Strain | Combination | EC₅₀ Ratio | Combination Index (CI) at EC₅₀ | Dose Reduction Index (DRI) |
| Baloxavir | ||||
| A/H1N1 | Baloxavir + Drug B | 1:1 | ||
| A/H3N2 | Baloxavir + Drug B | 1:1 | ||
| B/Victoria | Baloxavir + Drug B | 1:1 |
Table 3: In Vivo Efficacy of Combination Therapy
| Treatment Group | Mean Body Weight Change (%) | Survival (%) | Lung Viral Titer (log₁₀ PFU/g) | Lung Pathology Score |
| Vehicle Control | ||||
| Baloxavir | ||||
| Drug B | ||||
| Baloxavir + Drug B |
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Influenza virus replication cycle with targets of different antiviral drug classes.
Experimental Workflows
Caption: Workflow for in vitro combination studies.
Caption: Workflow for in vivo combination studies in a mouse model.
References
- 1. nbinno.com [nbinno.com]
- 2. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuraminidase Inhibitors | PPTX [slideshare.net]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Navi Mumbai [sterispharma.com]
- 7. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cytokine profiles induced by nonlethal and lethal doses of influenza A virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Analysis of Serum and Bronchoalveolar Lavage in a Mouse Model of Influenza Reveals Markers of Disease Severity That Can Be Clinically Useful in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of endonucleases. Endonucleases play critical roles in various biological processes, including DNA repair, host defense, and viral replication, making them attractive targets for therapeutic intervention. The following sections detail fluorescence-based, FRET-based, and cell-based assay formats suitable for large-scale screening campaigns.
Fluorescence Polarization (FP)-Based Assay for Endonuclease Inhibitors
Application Note:
The Fluorescence Polarization (FP) assay is a homogeneous, solution-based technique ideal for HTS of endonuclease inhibitors. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In this context, a small, fluorescently labeled ligand that binds to the endonuclease's active site is used. When unbound, the small ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger endonuclease, the complex tumbles more slowly, leading to a significant increase in fluorescence polarization.[1][2] Potential inhibitors compete with the fluorescent ligand for binding to the active site. A successful inhibitor will displace the fluorescent ligand, causing a decrease in fluorescence polarization, which can be readily detected.[1] This assay format is robust, requires no separation steps, and is amenable to automation in 384-well and 1536-well plate formats.[1][2]
Experimental Protocol: FP-Based Competitive Binding Assay for Influenza PA Endonuclease Inhibitors
This protocol is adapted from a method for identifying inhibitors of the influenza virus PA endonuclease (PA-N).[1]
Materials and Reagents:
-
Purified influenza PA endonuclease domain (PA-N)
-
Fluorescently labeled ligand (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid probe)[1]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.9), 100 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20
-
Test compounds dissolved in 100% DMSO
-
Black, low-volume 384-well microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate.
-
For controls, dispense DMSO only into designated wells (negative control for inhibition) and a known inhibitor (positive control).
-
-
Enzyme and Probe Preparation:
-
Prepare a 2X working solution of PA-N in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X working solution of the fluorescently labeled ligand in Assay Buffer. The concentration should be close to its Kd value for the target enzyme to ensure a sensitive assay window.[1]
-
-
Assay Reaction:
-
Add PA-N solution to all wells containing the test compounds and control wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Add the fluorescent ligand solution to all wells to initiate the competition reaction.
-
Incubate for a further 15 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 528 nm for fluorescein).
-
The plate reader software will calculate the millipolarization (mP) values.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the mP value in the presence of the test compound.
-
mP_max is the average mP value of the DMSO control (maximum polarization).
-
mP_min is the average mP value of the positive control or a well with only the fluorescent probe (minimum polarization).
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data:
| Compound/Inhibitor | Target Endonuclease | Assay Type | IC50 Value (µM) | Reference |
| L-742,001 | Influenza PA | FP | ~5 | [1] |
| Flutimide | Influenza PA | FP | ~20 | [1] |
Experimental Workflow for FP-Based Assay
Caption: Workflow for a Fluorescence Polarization-based HTS assay.
Förster Resonance Energy Transfer (FRET)-Based Assay for Endonuclease Inhibitors
Application Note:
FRET-based assays are a powerful tool for monitoring endonuclease activity in real-time.[3] This method utilizes a substrate, typically a short oligonucleotide, dual-labeled with a fluorophore (donor) and a quencher (acceptor) molecule.[4] When the substrate is intact, the close proximity of the donor and quencher results in FRET, leading to quenching of the donor's fluorescence. Upon cleavage of the substrate by an endonuclease, the fluorophore and quencher are separated, disrupting FRET and causing a significant increase in the donor's fluorescence emission.[3][4] The rate of fluorescence increase is directly proportional to the endonuclease activity. This assay is highly sensitive, adaptable to various endonucleases by modifying the substrate sequence, and suitable for HTS in a microplate format.[5]
Experimental Protocol: FRET-Based Assay for a Generic Endonuclease
This protocol provides a general framework that can be adapted for specific endonucleases.
Materials and Reagents:
-
Purified endonuclease
-
FRET substrate: A short single-stranded or double-stranded DNA or RNA oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and a dark quencher like Iowa Black® FQ). The sequence should contain the recognition and cleavage site for the target endonuclease.
-
Assay Buffer: The optimal buffer composition depends on the specific endonuclease. A general starting point is 20 mM Tris-HCl (pH 7.5-8.0), 50-100 mM KCl, 1-10 mM MgCl₂, and 1 mM DTT.[6][7][8]
-
Test compounds in DMSO
-
Black, non-binding 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the endonuclease in Assay Buffer.
-
Prepare a 2X working solution of the FRET substrate in Assay Buffer. The final concentration in the assay should be below the Km of the enzyme for linear kinetics.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Dispense test compounds and DMSO (for controls) into the wells of the 384-well plate.
-
-
Reaction Initiation and Monitoring:
-
Add the 2X endonuclease solution to the wells and incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding the 2X FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal reaction temperature.
-
Monitor the increase in fluorescence intensity over time (kinetic read). Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Quantitative Data:
| Compound/Inhibitor | Target Endonuclease | Assay Type | IC50 Value (µM) | Reference |
| DPBA | Bunyavirus Endonuclease | FRET | 13.2 | [3] |
| Compound 1 | Caf1/CNOT7 | FRET | <25 | [9] |
| Compound 2 | Caf1/CNOT7 | FRET | <25 | [9] |
FRET-Based Assay Principle
References
- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Development of FRET-based high-throughput screening for viral RNase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. minotech.gr [minotech.gr]
- 7. EP0555797A1 - General buffer for restriction endonucleases - Google Patents [patents.google.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming low solubility of Baloxavir marboxil in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baloxavir marboxil and encountering challenges with its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its poor solubility is a known characteristic and can limit its oral bioavailability.[2][3][4] The drug substance exhibits low solubility that is independent of pH across the physiological range.[5][6]
Q2: What is the recommended method for preparing a this compound solution for in-vitro experiments?
For laboratory-scale experiments, the recommended method is to first dissolve this compound in an organic solvent before dilution with an aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1]
Q3: Are there different solid forms of this compound with varying solubilities?
Yes, this compound can exist in different crystalline forms known as polymorphs, as well as an amorphous form.[2][3][7] These different solid-state forms can have different physicochemical properties, including solubility and dissolution rates.[4] Research has shown that Form II of this compound has a higher solubility and dissolution rate compared to Form I.[2][3] Amorphous forms are also being explored for improved formulation characteristics.[7]
Q4: What formulation strategies are used to enhance the solubility and bioavailability of this compound in final drug products?
The commercially available formulations of this compound (tablets and granules for oral suspension) include various pharmaceutically acceptable excipients.[8][9] These excipients can aid in the dissolution of the drug once administered. Additionally, controlling the particle size of the active pharmaceutical ingredient (API) is a critical factor in ensuring satisfactory drug dissolution.[6]
Troubleshooting Guides
Issue: Precipitate formation after diluting a DMSO stock solution of this compound in an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit, even with the presence of a co-solvent like DMSO.
-
Troubleshooting Steps:
-
Reduce the final concentration: Try further diluting your stock solution with the aqueous buffer.
-
Increase the co-solvent ratio: While keeping the final this compound concentration the same, increase the percentage of DMSO in the final solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the final DMSO concentration.
-
Gentle warming and sonication: Briefly and gently warm the solution or use a sonicator to aid in dissolution. However, be cautious about potential degradation of the compound with excessive heat. Always check for stability information.
-
Prepare fresh solutions: It is recommended not to store the aqueous solution for more than one day to avoid precipitation and degradation.[1]
-
Issue: Inconsistent results in bioassays possibly due to poor solubility.
-
Possible Cause: Inconsistent dissolution of this compound can lead to variability in the effective concentration in your experiments.
-
Troubleshooting Steps:
-
Standardize solution preparation: Ensure a consistent and validated protocol for preparing your this compound solutions for all experiments.
-
Visually inspect for particulates: Before use, always visually inspect your final solution for any undissolved particles or precipitate.
-
Consider filtration: For cell-based assays, filtering the final solution through a low-protein-binding syringe filter (e.g., 0.22 µm) can remove any undissolved particulates, but be aware this might slightly lower the effective concentration if the drug adsorbs to the filter.
-
Explore alternative formulation approaches: For more advanced studies, consider exploring the use of different polymorphs (if available) or formulating the compound in a nanosuspension to improve solubility and bioavailability.[10]
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Approximate Solubility | Reference |
| DMSO | ~ 1 mg/mL | [1] |
| Dimethyl formamide | ~ 1 mg/mL | [1] |
| 1:6 DMSO:PBS (pH 7.2) | ~ 0.14 mg/mL | [1] |
Table 2: Relative Solubility of this compound Polymorphs
| Polymorph | Relative Solubility in 0.1 M HCl (pH 1.0) | Relative Solubility in Phosphate Buffer (pH 6.8) | Reference |
| Form I | 1x | 1x | [3] |
| Form II | 2.1x | 2.0x | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In-Vitro Assays
-
Prepare a Stock Solution:
-
Weigh out the desired amount of crystalline this compound.
-
Dissolve the solid in pure DMSO to a concentration of 1 mg/mL.
-
Ensure the solid is completely dissolved by gentle vortexing or brief sonication. This is your stock solution.
-
-
Prepare the Working Solution:
-
Based on your desired final concentration, calculate the volume of the DMSO stock solution needed.
-
In a sterile tube, add the required volume of your aqueous buffer (e.g., PBS, cell culture media).
-
While gently vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
For example, to prepare a 1:7 final solution (as in the 1:6 DMSO:PBS example), you would add 1 part of your DMSO stock to 6 parts of your aqueous buffer.
-
Visually inspect the final solution for any signs of precipitation.
-
-
Storage:
-
It is highly recommended to prepare the aqueous working solution fresh for each experiment.
-
Do not store the diluted aqueous solution for more than one day.[1]
-
Protocol 2: General Procedure for the Preparation of this compound Polymorphs (Forms I and II)
-
Preparation of Form I:
-
Dissolve 500 mg of this compound in 35 mL of methanol.
-
Filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly, which will result in the crystallization of Form I.[4]
-
For single crystal growth for structural analysis, dissolve 20 mg of this compound in 10 mL of methanol and allow for slow evaporation at 25 °C for approximately one week.[4]
-
-
Preparation of Form II:
-
Dissolve 500 mg of this compound in 10 mL of acetonitrile.
-
Cool the resulting clear solution to 0 °C.
-
Add 15 mL of n-heptane (as an antisolvent) dropwise over 10 minutes.
-
The mixture will become cloudy. Filter the suspension to collect the Form II crystals.[4]
-
Visualizations
Caption: Experimental workflow for preparing an aqueous working solution of this compound.
Caption: Relationship between solid-state forms of this compound and aqueous solubility.
Caption: Mechanism of action of Baloxavir acid, the active form of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [PDF] this compound Polymorphs: Investigating the Influence of Molecule Packing on the Dissolution Behavior | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. WO2020181025A1 - Solid state forms of this compound - Google Patents [patents.google.com]
- 8. This compound [INN] | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Baloxavir marboxil antiviral assays
Welcome to the technical support center for Baloxavir marboxil antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is converted to its active form, baloxavir acid, in the body.[1][2] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for the initiation of viral mRNA synthesis.[1][3] By inhibiting this "cap-snatching" process, baloxavir effectively blocks viral gene transcription and replication.[1][2]
Q2: What are the common resistance mutations for this compound, and how can they affect my assay results?
The most frequently observed amino acid substitution associated with reduced susceptibility to baloxavir is at position 38 of the PA protein, most commonly I38T.[4][5][6] Other substitutions at this position (e.g., I38L, I38M, I38F) and at other positions (e.g., E23G/K/R, A37T, E199G) have also been reported to confer reduced susceptibility.[5][7] The presence of these mutations in your virus stock can lead to a significant increase in the IC50/EC50 values, appearing as inconsistent or failed inhibition in your assay.[8] It is crucial to sequence the PA gene of your viral stocks, especially if you observe a sudden shift in antiviral efficacy.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3] For creating stock solutions, it is soluble in organic solvents like DMSO.[3] It is sparingly soluble in aqueous buffers, and it's recommended to first dissolve it in DMSO before further dilution in aqueous media.[3] Aqueous solutions should be prepared fresh and not stored for more than one day to avoid degradation.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound antiviral assays.
Issue 1: High Variability in IC50/EC50 Values Between Replicate Experiments
High variability in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is a common issue that can obscure the true antiviral effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Seed cells at a consistent density for all experiments, as variations can significantly impact viral replication and drug efficacy.[4][6] Create and follow a strict cell seeding protocol. |
| Virus Titer Variability | Always use a freshly titrated virus stock for your assays. Multiple freeze-thaw cycles can reduce viral infectivity, leading to inconsistent results.[9] Aliquot your virus stock after titration to avoid repeated freezing and thawing. |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Verify the accuracy of your pipetting and dilution scheme. |
| Mixed Viral Population | Your virus stock may contain a mixture of susceptible and resistant variants.[10] Consider plaque purifying your virus stock to obtain a clonal population. Sequence the PA gene to check for resistance mutations.[4] |
| Edge Effects in Assay Plates | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. |
Issue 2: No or Low Antiviral Activity Detected
This issue can arise from several factors, from problems with the drug itself to the experimental setup.
| Potential Cause | Recommended Solution |
| Drug Degradation | This compound solutions, especially in aqueous media, can degrade. Prepare fresh drug dilutions for each experiment.[3] Ensure the DMSO stock is stored properly at -20°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Presence of Resistant Virus | Your influenza virus strain may harbor resistance mutations (e.g., PA I38T).[5] Sequence the PA gene of your virus. If resistance is confirmed, use a known susceptible strain as a positive control. |
| High Multiplicity of Infection (MOI) | An excessively high MOI can overwhelm the cells and the drug, masking the antiviral effect. Optimize the MOI to a level that allows for sensitive detection of inhibition (typically 0.001 to 0.1 PFU/cell). |
| Incorrect Assay Endpoint | The timing of your assay endpoint is critical. If measured too early, the full extent of viral replication and inhibition may not be observed. If too late, cell death due to viral cytotoxicity may obscure the results. Determine the optimal endpoint through a time-course experiment. |
| Interaction with Media Components | Polyvalent cations (e.g., calcium, magnesium) can chelate baloxavir and reduce its efficacy. While this is a known issue in clinical settings, consider if your cell culture media contains high concentrations of these cations that might interfere with the drug. |
Issue 3: High Background Signal or Cytotoxicity in Control Wells
High background can interfere with data interpretation and lead to inaccurate results.
| Potential Cause | Recommended Solution |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay wells is consistent across all conditions and is below the toxic threshold for your cell line (typically ≤0.5%). Run a "vehicle control" with the highest concentration of DMSO used. |
| Contamination | Microbial contamination (bacteria, fungi, or mycoplasma) can cause cell death and produce a high background signal. Regularly test your cell cultures for mycoplasma and practice good aseptic technique. |
| Poor Cell Health | Unhealthy or stressed cells can lead to inconsistent results and high background. Ensure you are using cells at a low passage number and that they are handled gently during seeding and media changes. |
| Reagent-Related Fluorescence/Luminescence | If using a fluorescence or luminescence-based readout, the reagents themselves might contribute to the background signal.[11] Run controls with media and reagents only (no cells) to check for intrinsic signal. |
Experimental Protocols
Plaque Reduction Assay
This assay is a gold standard for determining the inhibitory effect of an antiviral compound on infectious virus production.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Growth medium (e.g., MEM with 10% FBS)
-
Infection medium (e.g., serum-free MEM with TPCK-trypsin)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of your influenza virus stock in infection medium.
-
Wash the confluent cell monolayers with sterile PBS.
-
Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) for 1 hour at 37°C.
-
While the virus is adsorbing, prepare the overlay medium containing serial dilutions of this compound.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Quantitative RT-PCR (qRT-PCR) for Viral Load
This assay measures the amount of viral RNA to determine the effect of the antiviral compound on viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a conserved region of the influenza virus genome (e.g., M gene)
-
96-well qPCR plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Infect the cells with influenza virus at a specific MOI in the presence of serial dilutions of this compound.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cell supernatant or cell lysate.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to convert the viral RNA into cDNA.
-
Set up the qPCR reaction with your cDNA, primers, probe, and master mix.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data to determine the viral RNA copy number or the cycle threshold (Ct) value for each sample. The EC50 is the concentration of this compound that reduces the viral RNA level by 50% compared to the virus-only control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for this compound antiviral assays.
References
- 1. Cell culture-based influenza vaccines: A necessary and indispensable investment for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gene.com [gene.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pcrbio.com [pcrbio.com]
identifying and mitigating off-target effects of Baloxavir marboxil in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Baloxavir marboxil in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a prodrug that is hydrolyzed to its active form, baloxavir acid.[1][2][3] Baloxavir acid is a potent and selective inhibitor of the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[2][3][4] This enzyme is essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for its own transcription.[1][4] By inhibiting this endonuclease activity, Baloxavir blocks viral gene transcription and replication.[2][3]
Q2: Are there any known or suspected off-target effects of this compound in vitro?
A2: Preclinical studies have identified potential areas for off-target effects. In repeat-dose animal studies, the liver and thyroid were identified as target organs of toxicity.[5] Additionally, an in vitro study showed a potential for phototoxicity.[5] There is also evidence suggesting that the host cell Raf/MEK/ERK signaling pathway, which is utilized by the influenza virus for replication, could be an indirect area of interest, as combining Baloxavir with a MEK inhibitor has shown synergistic antiviral effects.[6]
Q3: What are the typical concentrations of Baloxavir acid (the active metabolite) used in in vitro antiviral assays?
A3: The 50% inhibitory concentration (IC50) of Baloxavir acid against influenza A viruses typically ranges from 1.4 to 3.1 nM, and for influenza B viruses, it is between 4.5 to 8.9 nM in polymerase acidic (PA) endonuclease assays. When investigating off-target effects, it is advisable to use a concentration range that includes and exceeds these therapeutic levels to assess potential toxicity.
Q4: Has this compound been observed to directly interact with host cell kinases or other proteins in broad screening panels?
A4: Based on currently available public information, the results of broad off-target screening assays such as kinome scans or comprehensive protein binding panels for this compound have not been detailed. Therefore, direct, high-affinity binding to specific off-target host proteins has not been widely reported.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Uninfected Cells
Symptoms:
-
Significant decrease in cell viability in control (uninfected) cells treated with this compound.
-
Morphological changes such as cell rounding, detachment, or lysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Ensure that the concentrations used for off-target effect studies are well-tolerated by the specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to drugs. Consider using a less sensitive cell line or reducing the treatment duration. |
| Mitochondrial Toxicity | This compound may be affecting mitochondrial function. Assess mitochondrial health using assays such as MTT, resazurin, or by measuring ATP levels. |
| Contamination | Rule out microbial contamination of cell cultures or reagents, which can cause non-specific cell death. |
Issue 2: High Background Signal in Cell-Based Assays
Symptoms:
-
Elevated signal in negative control or untreated wells, reducing the assay window and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number and vigor of wash steps to remove unbound reagents or residual drug.[7] |
| Insufficient Blocking | Optimize the blocking step by increasing the concentration of the blocking agent or the incubation time.[7] |
| Autofluorescence | If using fluorescence-based assays, check for autofluorescence of this compound or the assay components at the excitation/emission wavelengths used. Analyze unstained, treated cells as a control. |
| Non-specific Antibody Binding | In immunoassays, ensure the primary and secondary antibodies are specific and used at the optimal dilution. Include isotype controls to check for non-specific binding of the secondary antibody.[8] |
| Reagent Contamination | Use fresh, high-quality reagents and sterile technique to avoid contamination that could lead to high background. |
Issue 3: Inconsistent or Variable Results Between Experiments
Symptoms:
-
Poor reproducibility of dose-response curves or other quantitative measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Inconsistent cell numbers can lead to variability in drug response.[9] |
| Reagent Instability | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Verify the stability of stock solutions under the recommended storage conditions. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.[9] |
| Operator Variability | Standardize all liquid handling and incubation steps. Use automated liquid handlers if available to reduce manual pipetting errors.[10] |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells
Objective: To evaluate the potential of this compound to induce cytotoxicity in a human liver cell line.
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Cytotoxicity Measurement (ATP Assay):
-
Equilibrate the plate and the ATP reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the ATP reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the CC50 value.
Protocol 2: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
Objective: To assess the potential of this compound to inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 200 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of Amplex® UltraRed reagent.
-
Prepare a solution of hydrogen peroxide (H2O2).
-
Use commercially available rat or porcine thyroid microsomes as a source of TPO.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control and a positive control for TPO inhibition (e.g., propylthiouracil).
-
Assay Procedure (96-well format):
-
To each well, add the reaction buffer, Amplex® UltraRed reagent, and the thyroid microsome preparation.
-
Add the different concentrations of this compound or controls.
-
Initiate the reaction by adding H2O2.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for Amplex® UltraRed).
-
Data Analysis: Calculate the percent inhibition of TPO activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value.[11]
Protocol 3: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
Objective: To evaluate the phototoxic potential of this compound upon exposure to UVA radiation.
Methodology:
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in two 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Treatment: Wash the cells with a balanced salt solution (e.g., EBSS or HBSS). Add the salt solution containing serial dilutions of this compound to both plates. Include a vehicle control and a positive control for phototoxicity (e.g., chlorpromazine).
-
Incubation: Incubate both plates for 1 hour at 37°C.[12]
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). This is the "+UVA" plate.[13]
-
Keep the second plate in the dark for the same duration. This is the "-UVA" plate.
-
-
Post-Incubation: Replace the treatment solution in both plates with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing neutral red dye for 3 hours.
-
Wash the cells and then extract the dye from the viable cells using a destaining solution (e.g., ethanol/acetic acid).
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability for each concentration in both the +UVA and -UVA plates. Determine the IC50 values for both conditions. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value ≥ 5 is typically considered indicative of phototoxic potential.
Visualizations
Caption: On-target mechanism of action of Baloxavir acid.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Xofluza (this compound) for the Treatment Of Acute Uncomplicated Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. iivs.org [iivs.org]
Technical Support Center: Strategies to Prevent Baloxavir Resistance in Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to understand and mitigate the emergence of baloxavir resistance in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for baloxavir and how does resistance emerge?
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid (BXA).[1][2] BXA targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2][3][4] This enzymatic activity is crucial for the virus to "snatch" 5' caps from host messenger RNAs (mRNAs), a necessary step to initiate the transcription of its own viral genes.[1][3] By inhibiting this process, baloxavir effectively blocks viral replication.[2]
Resistance primarily emerges through amino acid substitutions in the PA protein, particularly at the conserved isoleucine 38 residue (I38).[5][6] These mutations alter the drug's binding site, reducing its inhibitory effect. The I38T substitution (isoleucine to threonine) is the most commonly observed pathway leading to baloxavir resistance.[5]
Q2: Which specific mutations are associated with reduced baloxavir susceptibility?
The most frequently reported mutations associated with baloxavir resistance occur at position 38 of the PA protein, including I38T, I38F, I38M, and I38L.[1][6] The I38T substitution generally causes the greatest reduction in susceptibility.[1] Other substitutions in the PA protein have also been identified, though they may have a lesser impact or occur less frequently. These include changes at positions E23, A37, and E199.[4][6]
Q3: How much do these mutations reduce baloxavir's effectiveness in cell culture?
The reduction in susceptibility is quantified by the fold-change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-type (WT) virus. The I38T substitution can increase the IC50 value by 100-fold or more.[5] Other mutations at the I38 position typically result in a 7- to 50-fold reduction in drug susceptibility.[1]
| Virus Strain / Type | PA Substitution | Fold-Change in Susceptibility (IC50 / EC50) | Reference(s) |
| Influenza A(H1N1)pdm09 | I38T | ~100-fold | [5] |
| Influenza A(H3N2) | I38T | ~211-fold | [5] |
| Influenza A(H5N1) | I38T | 48.2-fold | [7] |
| Influenza A(H5N1) | I38F | 24.0-fold | [7] |
| Influenza A(H5N1) | I38M | 15.5-fold | [7] |
| Influenza A and B | I38T/F/M | 7- to 116-fold | [1][6] |
| Influenza A(H1N1) | E199D | 5.4-fold | [6] |
Q4: Do baloxavir-resistant viruses have a fitness cost in cell culture?
Yes, many baloxavir-resistant mutants, particularly those with I38T/F substitutions, exhibit impaired replicative fitness in cell culture compared to their wild-type counterparts.[1][7] This is often due to reduced PA endonuclease and polymerase complex activity.[1] As a result, when drug pressure is removed, the wild-type virus often outcompetes the resistant mutant in co-culture experiments.[6][8] However, some studies have found that the I38T substitution did not significantly alter the replication kinetics of certain seasonal influenza strains, indicating that the fitness cost can be strain-dependent.[5][8]
Q5: What are the primary strategies to prevent or minimize the emergence of baloxavir resistance in vitro?
-
Use of Optimal Drug Concentrations: Applying a sufficiently high concentration of baloxavir can help suppress the initial replication of the virus to a level where the probability of resistance mutations arising is reduced. However, excessively high concentrations can be cytotoxic.
-
Combination Therapy: This is a highly effective strategy. Combining baloxavir with a drug that has a different mechanism of action can create a higher barrier to resistance.[9]
-
With Neuraminidase Inhibitors (NAIs): Combining baloxavir with NAIs like oseltamivir, zanamivir, or peramivir has shown synergistic effects in cell culture against both susceptible and resistant influenza strains.[10][11][12] This approach targets both the entry/replication (baloxavir) and release (NAIs) stages of the viral life cycle.
-
With Host-Targeting Agents: Using inhibitors of host cell pathways that the virus depends on for replication is another promising approach. For example, the MEK inhibitor ATR-002 has been shown to be effective against baloxavir-resistant IAV strains and acts synergistically when combined with baloxavir.[13][14][15]
-
-
Limiting Passage Number: Repeatedly passaging the virus in the presence of sub-optimal drug concentrations provides an ideal environment for the selection of resistant variants.[2][6] Minimize the number of passages under drug pressure whenever possible.
Troubleshooting Guide
Issue: After several passages with baloxavir, my viral culture shows reduced susceptibility and high titers. What likely happened?
This is a classic scenario of in-vitro selection for drug resistance. At each replication cycle, random mutations can occur in the viral genome. If a mutation, such as I38T in the PA gene, confers reduced susceptibility to baloxavir, that variant will have a survival advantage.[2] Subsequent passages under the selective pressure of the drug will allow this resistant variant to become the dominant population in the culture.[2]
Issue: I am trying to isolate a pure culture of a baloxavir-resistant mutant, but the wild-type virus seems to reappear and dominate when I remove the drug.
This is likely due to the fitness cost associated with the resistance mutation.[1] Many baloxavir-resistant variants replicate less efficiently than the wild-type virus in the absence of the drug.[6][7] When you remove baloxavir, the wild-type virus, with its higher replication rate, can quickly outcompete the less fit resistant mutant.[8] To maintain a pure culture of the resistant variant, it is often necessary to keep it under constant, low-level drug pressure.
Issue: How can I detect baloxavir-resistant variants when they are only a small fraction of my total viral population?
Standard Sanger sequencing may not detect minority variants that comprise less than 20-25% of the population.[16] More sensitive methods are required:
-
Next-Generation Sequencing (NGS): NGS provides deep sequencing of the viral population, allowing for the detection and quantification of low-frequency mutations with high accuracy.[6][16]
-
Droplet Digital PCR (ddPCR): This technology is highly sensitive for detecting and quantifying known single nucleotide mutations, even at very low frequencies in a mixed population.[6]
-
Pyrosequencing: This is another sensitive method that can be optimized to improve the detection of known resistance markers at specific positions like PA-38.[16][17]
Experimental Protocols
Protocol 1: In Vitro Selection of Baloxavir-Resistant Influenza Virus
This protocol describes a general method for selecting resistant viruses by serial passage in cell culture under increasing drug concentrations.[2]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines (e.g., ST6GalI-MDCK).[2][8]
-
Wild-type influenza virus stock.
-
Baloxavir acid (BXA).
-
Virus growth medium (e.g., DMEM with TPCK-trypsin and antibiotics).
-
96-well plates or T-25 flasks.
Methodology:
-
Initial Infection: Seed MDCK cells in parallel cultures. Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI), e.g., 0.01.
-
Drug Application: After a 1-2 hour adsorption period, remove the inoculum and add fresh virus growth medium containing a range of BXA concentrations, starting from the known IC50 value. Also, maintain a no-drug control passage.
-
Incubation & Observation: Incubate the cultures at 37°C. Monitor daily for the development of cytopathic effect (CPE).
-
Harvesting: When significant CPE (e.g., 75-100%) is observed in a drug-treated culture, harvest the supernatant. This is Passage 1 (P1).
-
Serial Passaging: Use the harvested supernatant from the highest drug concentration that still produced significant CPE to infect fresh MDCK cells.
-
Dose Escalation: For this next passage (P2), use the same concentration of BXA as in P1 and also set up parallel cultures with incrementally higher concentrations (e.g., 2x, 5x, 10x the previous concentration).
-
Repeat: Continue this process of serial passaging with escalating drug concentrations.[2]
-
Analysis: At various passages, harvest viral RNA from the supernatant for sequencing (Sanger or NGS) of the PA gene to identify resistance-conferring mutations.[2] Phenotypically characterize the harvested virus using a susceptibility assay (see Protocol 2).
Protocol 2: Baloxavir Susceptibility Testing (Virus Yield Reduction Assay)
This assay determines the concentration of baloxavir required to reduce the amount of infectious virus produced in culture.[3][18]
Materials:
-
MDCK cells.
-
Virus stock to be tested.
-
Serial dilutions of Baloxavir acid (BXA).
-
Virus growth medium.
-
96-well plates.
Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluence.
-
Drug Preparation: Prepare a series of 2-fold or 10-fold dilutions of BXA in virus growth medium.
-
Infection: Aspirate the cell culture medium and infect the cells with the virus at a defined MOI (e.g., 0.001) for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum, wash the cells, and add the prepared BXA dilutions to the wells in triplicate. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C.[19]
-
Harvesting: Collect the supernatant from each well.
-
Titration: Determine the viral titer in each supernatant using a standard method like a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Plot the percentage of virus yield reduction against the log of the drug concentration. Use a regression analysis to calculate the EC50 value, which is the concentration of BXA that reduces the virus yield by 50% compared to the no-drug control.[18]
Protocol 3: Assessing Synergistic Effects of Combination Therapy
This protocol evaluates whether combining baloxavir and another antiviral (e.g., oseltamivir) results in a greater-than-additive effect.
Materials:
-
As in Protocol 2, plus a second antiviral agent (e.g., Oseltamivir carboxylate).
Methodology:
-
Determine Individual EC50s: First, perform a virus yield reduction assay (Protocol 2) for each drug individually to determine their respective EC50 values.
-
Checkerboard Assay Setup: Prepare a 96-well plate with serial dilutions of Drug A (Baloxavir) along the x-axis and serial dilutions of Drug B (Oseltamivir) along the y-axis. This creates a matrix of combination concentrations.[12]
-
Infection and Treatment: Infect MDCK cells as described in Protocol 2. After infection, add the medium containing the drug combinations from the checkerboard plate.
-
Incubation and Titration: Incubate and determine the virus yield for each combination as in Protocol 2.
-
Synergy Analysis: Analyze the data using a synergy quantification method, such as the Chou-Talalay method, which calculates a Combination Index (CI).[10]
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of their individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs interfere with each other).
-
References
- 1. pnas.org [pnas.org]
- 2. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid [mdpi.com]
- 3. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The impact of PA/I38 substitutions and PA polymorphisms on the susceptibility of zoonotic influenza A viruses to baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 14. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved in vitro Efficacy of this compound Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of baloxavir resistant influenza A viruses using next generation sequencing and pyrosequencing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. journals.asm.org [journals.asm.org]
Technical Support Center: Improving the Oral Bioavailability of Baloxavir Marboxil Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Baloxavir marboxil analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound and its analogs?
A1: The primary challenges include:
-
Poor aqueous solubility: While this compound is a prodrug designed to improve absorption, the inherent solubility of the parent compound and its analogs can still be a limiting factor.[1][2][3]
-
First-pass metabolism: this compound is rapidly hydrolyzed to its active form, baloxavir acid, by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood. The extent of this metabolism before reaching systemic circulation can impact bioavailability.[4][5]
-
Food effect: The absorption of this compound is affected by food, which can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC).[6]
-
Chelation: Baloxavir and its active form can chelate with polyvalent cations such as calcium, iron, and magnesium, which can reduce its absorption. Therefore, co-administration with dairy products, antacids, or mineral supplements should be avoided.[4]
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?
A2: Preclinical studies in mice have provided key pharmacokinetic data for this compound. After oral administration, it is rapidly converted to its active metabolite, baloxavir acid. The plasma exposure of baloxavir acid increases with the dose.
Q3: What in vitro models are recommended for assessing the intestinal permeability of this compound analogs?
A3: The Caco-2 cell permeability assay is a widely used and recommended in vitro model.[7][8][9][10] This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, allowing for the evaluation of a compound's potential for oral absorption and to investigate mechanisms like active transport and efflux.[8][9]
Q4: How can the metabolic stability of this compound analogs be assessed in vitro?
A4: The metabolic stability of these analogs can be evaluated using in vitro systems such as liver microsomes.[11][12][13] This assay helps to understand the extent of metabolism by phase I (e.g., CYP450) and phase II (e.g., UGTs) enzymes, which is crucial for predicting in vivo clearance.[11][12]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of a Novel Analog
Problem: A newly synthesized this compound analog exhibits poor solubility in aqueous solutions, hindering formulation development for in vivo studies.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the pKa of the analog to understand its ionization behavior at different pH values.
-
Assess its lipophilicity (LogP/LogD) to guide formulation strategy.
-
-
Formulation Strategies:
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents to increase solubility.
-
Amorphous Solid Dispersions (ASDs): Prepare ASDs with polymers like PVPVA or HPMCAS to enhance the dissolution rate.[14]
-
Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve solubilization.[15]
-
Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and dissolution rate.[1][15]
-
Issue 2: High Inter-Individual Variability in Animal Pharmacokinetic Studies
Problem: Significant variability in plasma concentrations is observed between animals in the same dosing group during an oral pharmacokinetic study.
Troubleshooting Steps:
-
Review Dosing Procedure:
-
Ensure accurate and consistent oral gavage technique to minimize variability in administration.
-
Verify the homogeneity of the dosing formulation.
-
-
Control for Physiological Factors:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact absorption.[6]
-
Health Status: Use healthy animals of a consistent age and weight.
-
-
Investigate Potential for Efflux Transporter Involvement:
-
If the analog is a substrate for efflux transporters like P-glycoprotein (P-gp), variability in transporter expression among animals could contribute to inconsistent absorption. Consider conducting a Caco-2 permeability assay with and without a P-gp inhibitor to assess this.[9]
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
Problem: An analog shows promising permeability in the Caco-2 assay but exhibits low oral bioavailability in vivo.
Troubleshooting Steps:
-
Evaluate First-Pass Metabolism:
-
Assess Solubility in Biorelevant Media:
-
The solubility in simple buffers used for in vitro assays may not reflect the complex environment of the gastrointestinal tract.
-
Determine the solubility of the analog in simulated gastric and intestinal fluids (SGF and SIF) to get a more accurate prediction of in vivo dissolution.
-
-
Consider Formulation Effects:
-
The formulation used in the in vivo study may not be optimal for absorption. Re-evaluate the formulation strategy based on the physicochemical properties of the analog.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Baloxavir Acid in Mice Following Oral Administration of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 0.5 | 18.5 | 4 | 243 |
| 1.5 | 50.4 | 4 | 754 |
| 5 | 158 | 4 | 2,460 |
| 15 | 412 | 4 | 7,160 |
| 50 | 583 | 6 | 12,300 |
Data adapted from preclinical studies in mice.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound analog.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts at a density of approximately 1 x 10^5 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound analog after oral administration.
Methodology:
-
Animal Model:
-
Use male BALB/c mice (6-8 weeks old).
-
Acclimate the animals for at least one week before the experiment.
-
Fast the mice overnight before dosing.
-
-
Formulation and Dosing:
-
Prepare a stable formulation of the test analog (e.g., a suspension in 0.5% methylcellulose).
-
Administer a single oral dose via gavage at a predetermined volume.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug and its active metabolite in the plasma samples using a validated LC-MS/MS method.[7]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To evaluate the metabolic stability of a this compound analog.
Methodology:
-
Incubation Mixture:
-
Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time Course and Quenching:
-
Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Visualizations
Caption: Experimental workflow for assessing and improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS-based metabolite quantitation of the antiviral prodrug this compound, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of this compound and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for Baloxavir Marboxil Quantification in Plasma
Welcome to the technical support center for the analysis of Baloxavir marboxil in plasma using HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound in plasma via HPLC.
Chromatography Issues
-
Question: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, or issues with the sample preparation.[1] To address this, you can try adjusting the pH of the mobile phase to ensure the analyte is fully ionized or neutral.[2] Additionally, consider using a different column with a different stationary phase chemistry or reducing the amount of sample loaded onto the column.[1]
-
-
Question: I am observing peak fronting in my chromatogram. What could be the cause?
-
Answer: Peak fronting is often an indication of column overload or a sample solvent that is too strong.[1] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.[3] If overloading is suspected, try diluting your sample. Incompatibility between the sample solvent and the mobile phase can also lead to fronting.[3]
-
-
Question: My retention times for this compound are shifting between injections. How can I resolve this?
-
Answer: Retention time shifts can be due to inconsistent mobile phase composition, column degradation, or fluctuations in flow rate.[2] Ensure your mobile phase is prepared consistently and that the column is properly equilibrated before each analysis.[2] It is also important to check the HPLC pump for any leaks or irregular flow rates.[2] Insufficient equilibration time after a gradient run can also cause retention time instability in subsequent runs.[1]
-
-
Question: I am experiencing a noisy baseline in my chromatogram. What are the common causes and how can I fix it?
-
Answer: A noisy baseline can originate from the column, pump, or detector.[1] To isolate the source, you can remove the column and run the mobile phase through a union to see if the noise persists.[1] If the noise disappears, the column may be contaminated. If the noise remains, the issue could be with the pump (e.g., check valves, seals) or the detector (e.g., lamp, dirty flow cell).[1] Freshly prepared mobile phase and proper degassing are also crucial for a stable baseline.[4]
-
-
Question: The system pressure is fluctuating significantly. What should I check?
-
Answer: Pressure fluctuations are commonly caused by air bubbles in the system, clogged frits or filters, or blocked tubing.[4] Begin by purging the system to remove any air bubbles.[4] If the problem persists, inspect and clean or replace the column inlet frit and any in-line filters.[4] Also, check all tubing for kinks or blockages.[4]
-
Sample Preparation Issues
-
Question: My recovery of this compound from plasma is low after protein precipitation. How can I improve it?
-
Answer: Low recovery can result from the co-precipitation of the analyte with the plasma proteins. The choice of precipitating solvent is critical. Acetonitrile is a commonly used and effective solvent for protein precipitation.[5] Ensure you are using an adequate volume of cold acetonitrile (typically 3-5 times the plasma volume) and vortexing thoroughly to ensure complete protein precipitation.[6]
-
-
Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the likely source?
-
Answer: Ghost peaks can arise from contaminants in the mobile phase, injection system, or from late-eluting compounds from a previous injection.[1] To troubleshoot, run a blank gradient without an injection to see if the peaks are from the mobile phase or system. If the peaks are absent, the contamination is likely from the sample or injector. Ensure proper cleaning of the injector and consider a longer run time or a column wash step to elute any retained compounds.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical sample preparation method for quantifying this compound in plasma?
-
Answer: A common and effective method is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins.[7][8] After vortexing and centrifugation, the supernatant containing this compound can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.[6][8] Another method is liquid-liquid extraction using a solvent like tert-butyl methyl ether.[9]
-
-
Question: What are the recommended HPLC column and mobile phase conditions for this compound analysis?
-
Answer: Several reversed-phase columns have been successfully used, including C8 and C18 columns.[8][10] For example, a Waters Xterra® MS C8 column (5 µm, 4.6 × 50 mm) has been reported.[10] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 10.0 mM ammonium formate pH 3.5) and an organic solvent like acetonitrile.[10] Gradient elution is also commonly employed.[8][11]
-
-
Question: What is the typical linear range for this compound quantification in plasma?
-
Answer: The linear range can vary depending on the specific method and detector used. For LC-MS/MS methods, linearity has been demonstrated in ranges such as 0.1-10 ng/mL for this compound and 0.3-300 ng/mL for its active metabolite, baloxavir acid.[8] Another study reported a range of 0.5-200.0 ng/mL for baloxavir acid.[10]
-
-
Question: How is the active metabolite, Baloxavir acid, typically handled in the analysis?
-
Answer: this compound is a prodrug that is rapidly converted to its active form, Baloxavir acid, in the body.[7][10] Therefore, bioanalytical methods are often developed to quantify Baloxavir acid in plasma.[10] Some methods have been developed for the simultaneous quantification of both this compound and Baloxavir acid.[8]
-
Experimental Protocols & Data
Table 1: Example HPLC-MS/MS Method Parameters for this compound and Baloxavir Acid Quantification in Human Plasma
| Parameter | Condition | Reference |
| Sample Preparation | Protein precipitation with acetonitrile containing 0.1% formic acid. | [8] |
| Chromatographic Column | Waters XBridge® C8 (2.1 mm × 50 mm, 2.5 µm) | [8] |
| Mobile Phase | A: 0.1% formic acid in water (pH 2.8)B: 0.1% formic acid in acetonitrile | [8] |
| Flow Rate | 0.6 mL/min | [8] |
| Gradient | Gradient elution over 4.5 minutes | [8] |
| Injection Volume | 50 µL (of processed plasma sample) | [8] |
| Detector | Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) | [8] |
| MRM Transitions | BXM: 572.2 → 247.0BXA: 484.2 → 247.0 | [8] |
| Internal Standard | Baloxavir-d5 (BXA-d5) | [8] |
Table 2: Summary of Quantitative Performance Data
| Parameter | This compound (BXM) | Baloxavir Acid (BXA) | Reference |
| Linearity Range | 0.1 - 10 ng/mL | 0.3 - 300 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.996 | > 0.998 | [8] |
| Precision (%CV) | < 11.62% | < 7.47% | [8] |
| Accuracy (%RE) | -7.78% to 5.70% | -6.67% to 8.56% | [8] |
| Extraction Recovery | 92.76% | 95.32% | [8] |
Visualizations
Caption: A flowchart illustrating the key steps in the bioanalytical workflow for the quantification of this compound in plasma, from sample preparation to data analysis.
Caption: A decision tree to guide researchers in troubleshooting common HPLC issues encountered during bioanalysis.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Simultaneous quantification of this compound and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS-based metabolite quantitation of the antiviral prodrug this compound, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Technical Support Center: Baloxavir Marboxil for Avian Influenza Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Baloxavir marboxil against avian influenza strains.
Troubleshooting Guides
Problem: High Variability in In Vitro Susceptibility Assays
Possible Causes & Solutions:
-
Cell Line Integrity:
-
Question: Are you experiencing inconsistent EC50 values for Baloxavir acid (the active metabolite) against the same avian influenza strain?
-
Troubleshooting:
-
Cell Line Authentication: Regularly authenticate your cell lines (e.g., MDCK, A549) to ensure they have not been cross-contaminated.
-
Mycoplasma Contamination: Periodically test for mycoplasma contamination, which can affect cell health and virus replication kinetics.
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cell characteristics and viral susceptibility.
-
-
-
Assay Conditions:
-
Question: Do your results differ significantly between experimental runs?
-
Troubleshooting:
-
Standardize MOI: Ensure a consistent multiplicity of infection (MOI) is used across all wells and experiments.
-
Incubation Times: Adhere to strict incubation times for virus adsorption and drug treatment.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media and Baloxavir acid solutions.
-
-
-
Virus Stock Quality:
-
Question: Are you observing unexpected cytopathic effects (CPE) or viral titers?
-
Troubleshooting:
-
Problem: Emergence of Reduced Susceptibility In Vitro
Possible Causes & Solutions:
-
Drug Concentration and Passage:
-
Question: Have you observed a decrease in Baloxavir acid's inhibitory activity after passaging the virus in the presence of the drug?
-
Troubleshooting:
-
Serial Passage Analysis: If you suspect resistance, perform serial passaging of the virus in the presence of increasing concentrations of Baloxavir acid.
-
Genotypic Analysis: Sequence the PA gene of the passaged virus to identify potential amino acid substitutions, most commonly at the I38 position (e.g., I38T/M/F/L).[1][2][3][4]
-
Phenotypic Analysis: Confirm reduced susceptibility of the mutant virus using a neutral red uptake assay, plaque reduction assay, or viral yield reduction assay.
-
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of this compound?
-
This compound is a prodrug that is hydrolyzed to its active form, Baloxavir acid.[5][6] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, an essential enzyme for influenza virus replication.[6][7] By inhibiting this "cap-snatching" mechanism, Baloxavir acid prevents the initiation of viral mRNA synthesis, thereby halting viral replication.[5][6]
-
-
Q2: Is this compound effective against avian influenza strains?
Experimental Design
-
Q3: What cell lines are recommended for in vitro susceptibility testing of Baloxavir against avian influenza?
-
Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral testing. Human lung adenocarcinoma (A549) cells are also a suitable model.[11]
-
-
Q4: What are the key considerations for in vivo efficacy studies in animal models?
-
Animal Model: Mice are a frequently used model for studying the efficacy of this compound against avian influenza.[5][8][13] Chickens have also been used as a model for HPAI treatment.[14][15]
-
Treatment Timing: The timing of treatment initiation is critical. Early administration of this compound post-infection significantly improves efficacy and survival rates.[16][17] Delayed treatment can lead to reduced effectiveness.[16][17]
-
Endpoints: Key endpoints to measure efficacy include viral titers in lungs and other organs (e.g., brain, kidneys), body weight changes, survival rates, and reduction in lung inflammation.[8][11][16]
-
Resistance
-
Q5: What are the known resistance mechanisms to Baloxavir in influenza viruses?
-
The primary mechanism of resistance to Baloxavir is the emergence of amino acid substitutions in the PA protein. The most frequently observed substitution is at position I38, with I38T, I38M, and I38F being common variants that confer reduced susceptibility.[1][2][3][18] Other substitutions at positions like E23 have also been reported.[1][18]
-
-
Q6: How can I detect Baloxavir resistance in my experiments?
-
Resistance can be monitored through both phenotypic and genotypic methods.
-
Phenotypic assays: Measure the EC50 value of Baloxavir acid against the virus. A significant increase in the EC50 value compared to the wild-type virus indicates reduced susceptibility.
-
Genotypic assays: Sequence the PA gene of the influenza virus to identify known resistance-associated substitutions.
-
-
Data Presentation
Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) against Avian Influenza Strains
| Virus Strain | Cell Line | Assay Type | EC90 (nmol/L) | Reference |
| H5N1 (A/Hong Kong/483/1997) | MDCK | Viral Yield Reduction | 0.7 - 1.6 | [19] |
| H5N6 | MDCK | Viral Yield Reduction | Data not specified | [11] |
| H5N8 | MDCK | Viral Yield Reduction | 0.7 - 1.5 | [19] |
| H7N9 | MDCK | Not Specified | 0.80 - 3.16 | [20] |
Table 2: In Vivo Efficacy of this compound (BXM) in a Mouse Model of H5N1 Infection
| Treatment Group | Dosage | Treatment Start Time | Outcome | Reference |
| BXM | Not Specified | Immediately after inoculation | Significant reduction in viral titers in lungs, brain, and kidneys; prevented acute lung inflammation; reduced mortality | [11][19] |
| BXM | Not Specified | 24 or 48 hours post-infection | Suppressed viral titers, but infectious virus still detected; reduced survival compared to early treatment | [16] |
| BXM + Oseltamivir Phosphate (OSP) | Not Specified | 48-hour delayed treatment | More potent effect on viral replication and improved survival compared to monotherapy | [11][19] |
Experimental Protocols
Protocol 1: Viral Yield Reduction Assay for In Vitro Susceptibility Testing
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of Baloxavir acid in infection medium.
-
Virus Infection: Aspirate the cell culture medium and infect the cells with the avian influenza virus at a specific MOI (e.g., 0.01).
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the diluted Baloxavir acid solutions to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Virus Titration: Collect the supernatants and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay on fresh MDCK cells.
-
Data Analysis: Calculate the EC90 value, which is the concentration of the drug that reduces the viral yield by 90% compared to the virus control.
Mandatory Visualizations
Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.
Caption: Workflow for in vitro susceptibility testing of Baloxavir acid.
Caption: Logical workflow for troubleshooting and confirming Baloxavir resistance.
References
- 1. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple polymerase acidic (PA) I38X substitutions in influenza A(H1N1)pdm09 virus permit polymerase activity and cause reduced baloxavir inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. dovepress.com [dovepress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Roche announces FDA approval of Xofluza (this compound) for influenza - Pharma Advancement [pharmaadvancement.com]
- 10. everythingsouthcity.com [everythingsouthcity.com]
- 11. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rhochistj.org [rhochistj.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy of this compound against bovine H5N1 virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the In Vitro and In Vivo Efficacy of this compound against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Refining Protocols for Baloxavir Marboxil Resistance Testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during Baloxavir marboxil resistance testing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: Resistance to this compound is primarily associated with amino acid substitutions in the polymerase acidic (PA) protein of the influenza virus, which is the target of the drug.[1][2] The most frequently observed substitution is at position 38, where isoleucine (I) is replaced by another amino acid, most commonly threonine (T), but also methionine (M) or phenylalanine (F).[2][3][4] These substitutions reduce the binding affinity of Baloxavir acid, the active metabolite, to the PA endonuclease active site.[5]
Q2: How significant is the reduction in susceptibility with common resistance mutations?
A2: The fold-change in susceptibility varies depending on the specific mutation and the influenza virus type/subtype. Generally, the I38T substitution confers the highest level of resistance, with reported reductions in susceptibility ranging from 7- to over 50-fold.[2][6] I38M and I38F substitutions also lead to significant, though sometimes lesser, reductions in susceptibility.[2] Other substitutions at positions like E23 have also been reported to confer reduced susceptibility, typically with a lower fold-change.[1][7]
Q3: What is the frequency of emergence of this compound resistance?
A3: Treatment-emergent resistance has been observed in clinical trials, with frequencies varying by age group and influenza subtype. In some studies, viruses with PA substitutions were detected in approximately 2-23% of Baloxavir-treated individuals.[1][2] Higher rates have been reported in pediatric patients.[2] It is important to monitor for the emergence of resistance, as these variants can arise rapidly during treatment.[8]
Q4: Do Baloxavir-resistant viruses have a fitness cost?
A4: Some studies suggest that Baloxavir-resistant mutants, particularly those with the I38T substitution, may have reduced replicative fitness in vitro compared to wild-type viruses.[2][7] However, these resistant variants have been shown to be transmissible in animal models, indicating they can retain sufficient fitness to spread.[2] The clinical and epidemiological significance of this is an area of ongoing research.
Q5: Which assays are recommended for this compound resistance testing?
A5: A combination of phenotypic and genotypic assays is recommended for comprehensive surveillance of Baloxavir resistance.[6]
-
Phenotypic assays directly measure the reduction in virus susceptibility to the drug. Examples include plaque reduction assays, focus reduction assays (FRA), virus yield reduction assays, and high-content imaging-based neutralization tests (HINT).[6][9]
-
Genotypic assays detect specific mutations in the PA gene known to confer resistance. Common methods include Sanger sequencing, pyrosequencing, next-generation sequencing (NGS), and droplet digital PCR (ddPCR).[7][10]
Troubleshooting Guides
Phenotypic Assays (e.g., Plaque Reduction, Focus Reduction, Virus Yield Reduction)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50/IC50 values between replicates | Inconsistent cell seeding density. Pipetting errors leading to inaccurate drug concentrations or virus inoculum. Variability in incubation times. | Ensure a uniform single-cell suspension before seeding. Use calibrated pipettes and perform serial dilutions carefully. Standardize all incubation periods precisely. |
| No clear dose-response curve | Drug concentration range is too high or too low. Virus inoculum is too high, overwhelming the drug's effect. The virus strain is highly resistant. | Perform a preliminary experiment with a wider range of drug concentrations (e.g., log-fold dilutions). Optimize the multiplicity of infection (MOI) to a lower level (e.g., 0.001-0.01). Confirm the genotype of the virus to check for known resistance mutations. |
| High background/non-specific cell death in control wells | Cytotoxicity of the drug at high concentrations. Poor cell health or contamination of cell cultures. | Determine the 50% cytotoxic concentration (CC50) of Baloxavir acid in your cell line and use concentrations well below this value. Regularly test cell lines for mycoplasma contamination and ensure they are healthy and in the logarithmic growth phase before use. |
| Low signal-to-noise ratio in imaging-based assays (HINT, FRA) | Suboptimal antibody concentration for staining. Inefficient virus replication in the chosen cell line. High background fluorescence. | Titrate the primary and secondary antibodies to determine the optimal concentrations that maximize signal and minimize background. Use a cell line known to be highly permissive to the influenza strain being tested (e.g., MDCK-SIAT1). Include appropriate controls for background subtraction and optimize imaging parameters. |
Genotypic Assays (e.g., RT-PCR and Sequencing)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| RT-PCR failure (no amplification) | Poor quality or low quantity of viral RNA. Presence of PCR inhibitors in the sample. Suboptimal primer/probe design or annealing temperature. | Use a high-quality RNA extraction kit and quantify the RNA. Include an internal control to test for inhibition and consider diluting the RNA sample. Verify primer sequences against conserved regions of the PA gene and optimize the annealing temperature using a gradient PCR. |
| Ambiguous sequencing results (mixed peaks) | The sample contains a mixed population of wild-type and mutant viruses. Contamination during PCR setup. | Use more sensitive methods for detecting minor variants, such as pyrosequencing, NGS, or ddPCR.[7][10] Follow strict laboratory practices to prevent cross-contamination, including the use of separate pre- and post-PCR areas. |
| Failure to detect a known resistant variant | The percentage of the mutant virus in the population is below the limit of detection for the assay. The mutation is not targeted by the specific primers/probes used in the assay. | Sanger sequencing may not reliably detect variants present at less than 15-20% of the population. Use more sensitive methods like ddPCR or NGS.[7] Ensure your assay design covers all known and potential resistance mutations. |
Quantitative Data Summary
Table 1: Fold-change in Baloxavir Susceptibility for Common PA Mutations
| Mutation | Virus Type/Subtype | Assay | Fold-Change in EC50/IC50 (vs. Wild-Type) | Reference(s) |
| I38T | A(H1N1)pdm09 | Plaque Reduction | ~27-54 | [6] |
| I38T | A(H3N2) | Focus Reduction | ~44-57 | [1][6] |
| I38T | Influenza B | Virus Yield Reduction | ~14-55 | [3][7] |
| I38M | A(H3N2) | HINT | ~4-13 | [1][9] |
| I38F | A(H1N1)pdm09 | Plaque Reduction | ~11 | [6] |
| E23G | A(H1N1)pdm09 | HINT | ~4-5 | [1] |
| E199D | A(H1N1)pdm09 | Virus Yield Reduction | ~5 | [7] |
Note: Fold-change values can vary depending on the specific virus strain, cell line, and assay conditions used.
Experimental Protocols
Phenotypic Susceptibility Testing: Focus Reduction Assay (FRA)
-
Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells or MDCK-SIAT1 cells in 96-well plates to form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of Baloxavir acid in infection medium (e.g., DMEM with 0.2% BSA and TPCK-trypsin).
-
Virus Inoculation: Dilute the influenza virus to a concentration that will produce 50-100 foci per well.
-
Infection: Wash the cell monolayer and infect with the virus dilution. After a 1-hour adsorption period, remove the inoculum.
-
Treatment: Add the serially diluted Baloxavir acid to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for approximately 24-48 hours.
-
Immunostaining: Fix the cells (e.g., with 4% paraformaldehyde), permeabilize (e.g., with 0.1% Triton X-100), and stain for a viral antigen (e.g., nucleoprotein) using a specific primary antibody followed by a labeled secondary antibody.
-
Imaging and Analysis: Use an automated plate reader or high-content imager to count the number of fluorescent foci in each well. Calculate the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curve.
Genotypic Resistance Testing: RT-PCR and Sanger Sequencing of the PA Gene
-
RNA Extraction: Extract viral RNA from clinical samples or cell culture supernatants using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a PA gene-specific or random primer.
-
Polymerase Chain Reaction (PCR): Amplify the region of the PA gene containing the codons for known resistance mutations (e.g., around amino acid 38) using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers and dNTPs.
-
Sequencing: Perform Sanger sequencing of the purified PCR product using a forward or reverse primer.
-
Sequence Analysis: Align the resulting sequence with a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions at key resistance positions.
Visualizations
Caption: Mechanism of action of Baloxavir and the impact of resistance mutations.
Caption: General workflow for this compound resistance testing.
Caption: A logical decision tree for troubleshooting common assay issues.
References
- 1. Assessing baloxavir susceptibility of influenza viruses circulating in the United States during the 2016/17 and 2017/18 seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid [mdpi.com]
- 4. Study on the clinical efficacy and safety of this compound tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of baloxavir resistant influenza A viruses using next generation sequencing and pyrosequencing methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Influenza Therapy: Baloxavir Marboxil Versus Oseltamivir in In Vivo Models
An objective comparison of the in vivo efficacy of baloxavir marboxil and oseltamivir, supported by experimental data, for researchers, scientists, and drug development professionals.
The landscape of influenza antiviral therapy has been significantly advanced by the introduction of this compound, a cap-dependent endonuclease inhibitor with a distinct mechanism of action compared to the long-standing neuraminidase inhibitor, oseltamivir. This guide provides a comprehensive in vivo comparison of these two pivotal antiviral agents, summarizing key quantitative data, detailing experimental methodologies, and visualizing their mechanisms of action and experimental workflows.
Quantitative Efficacy Comparison
The in vivo efficacy of this compound and oseltamivir has been evaluated in various animal models, primarily mice and ferrets, across different influenza virus strains. The following tables summarize key findings from these studies, focusing on viral titer reduction, survival rates, and other relevant endpoints.
Table 1: Comparison of Antiviral Efficacy in a Lethal Influenza A(H5N1) Mouse Model[1]
| Treatment Group | Dosage | Survival Rate | Mean Lung Viral Titer (log10 EID50/g) at Day 3 Post-Infection | Mean Brain Viral Titer (log10 EID50/g) at Day 6 Post-Infection |
| This compound | ≥ 10 mg/kg (single dose) | 100% | Significantly Reduced | Undetectable |
| Oseltamivir | ≥ 100 mg/kg/day (for 5 days) | Limited Benefit | Reduced | Detected (Neuroinvasion not prevented) |
| Favipiravir | ≥ 100 mg/kg/day (for 5 days) | Partial Protection | Reduced | Reduced |
| Amantadine | Not specified | No Benefit | Not specified | Not specified |
| Placebo/Vehicle | Not applicable | 0% | High | High |
This study highlights the superior efficacy of a single dose of baloxavir in protecting mice from a highly pathogenic avian influenza strain, preventing both respiratory replication and systemic spread to the brain, a significant advantage over oseltamivir.[1]
Table 2: Prophylactic Efficacy in Mouse Models of Influenza A and B[2][3]
| Treatment Group | Virus Strain | Key Finding |
| Baloxavir acid | A/PR/8/34 (H1N1) | Greater suppressive effect on lung viral titers compared to oseltamivir phosphate.[2][3] |
| Baloxavir acid | B/Hong Kong/5/72 | Maintained significant prophylactic effects.[2][3] |
| Oseltamivir phosphate | A/PR/8/34 (H1N1) | Significant reduction in lung viral titers but less effective than baloxavir.[2][3] |
| Oseltamivir phosphate | B/Hong Kong/5/72 | Significant reduction in lung viral titers.[2][3] |
This research demonstrates the potent prophylactic activity of baloxavir acid, showing a more pronounced reduction in viral load in the lungs of mice compared to oseltamivir for both influenza A and B viruses.[2][3]
Table 3: Efficacy Against Influenza A Viruses with PA/I38T Substitution in Mice[2]
| Treatment Group | Efficacy Outcome |
| Baloxavir acid | Antiviral effect was attenuated compared to wild-type virus, but still significantly reduced virus titers at clinically relevant doses. |
| Oseltamivir phosphate | Efficacy not reported in direct comparison for this specific resistant strain in this study. |
While the PA/I38T substitution reduces the susceptibility to baloxavir, clinically relevant doses can still achieve a significant reduction in viral titers in vivo.[2]
Table 4: Efficacy in Ferret Model with Wild-Type and Baloxavir-Resistant Influenza A(H1N1)pdm09[4][5]
| Virus Strain | Treatment Group | Average AUC Reduction in Viral Shedding vs. Placebo |
| A(H1N1)pdm09-WT | Baloxavir | 29% |
| A(H1N1)pdm09-WT | Oseltamivir | 3% |
| A(H1N1)pdm09-WT | Combination (Baloxavir + Oseltamivir) | 30% |
| A(H1N1)pdm09-PA/E23K (Baloxavir-resistant) | Baloxavir | No significant difference |
| A(H1N1)pdm09-PA/E23K (Baloxavir-resistant) | Oseltamivir | 6% |
| A(H1N1)pdm09-PA/E23K (Baloxavir-resistant) | Combination (Baloxavir + Oseltamivir) | 7% |
In ferrets infected with wild-type influenza, baloxavir monotherapy and combination therapy were significantly more effective in reducing viral shedding than oseltamivir alone.[4] However, the efficacy of baloxavir was greatly reduced against a resistant strain.[4][5] Combination therapy showed a slight benefit over monotherapy against the resistant strain, suggesting a potential strategy to mitigate resistance.[4][5]
Experimental Protocols
The following sections detail the typical methodologies employed in the in vivo studies cited in this guide.
Mouse Model of Lethal Influenza Infection
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old.
-
Virus Challenge: Intranasal inoculation with a lethal dose (e.g., 10x MLD50) of influenza virus, such as A/H5N1.
-
Drug Administration:
-
This compound: Administered orally as a single dose, typically at concentrations ranging from 1 to 50 mg/kg, at a specified time post-infection (e.g., 24 or 48 hours).
-
Oseltamivir phosphate: Administered orally, twice daily for 5 consecutive days, at doses often ranging from 10 to 100 mg/kg/day, starting at the same time post-infection as the baloxavir group.
-
-
Efficacy Endpoints:
-
Survival: Monitored daily for a period of 14-21 days post-infection.
-
Viral Titers: Lungs and brains are harvested at specific time points (e.g., day 3 and 6 post-infection), and viral loads are quantified using methods such as the 50% egg infectious dose (EID50) assay.
-
Body Weight: Monitored daily as an indicator of morbidity.
-
Ferret Model of Influenza Transmission and Pathogenesis
-
Animal Model: Adult female ferrets, which are considered a good model for human influenza infection and transmission.
-
Virus Challenge: Intranasal inoculation with a specific dose of influenza virus.
-
Drug Administration:
-
This compound: Administered orally as a single dose.
-
Oseltamivir: Administered orally, typically twice daily for 5 days.
-
-
Efficacy Endpoints:
-
Viral Shedding: Nasal washes are collected daily for a specified period (e.g., 7-10 days) to quantify viral titers, often by TCID50 (50% tissue culture infectious dose) assay. The area under the curve (AUC) for viral shedding is often calculated to represent the total amount of virus shed.
-
Clinical Signs: Monitoring of symptoms such as fever, weight loss, and changes in activity.
-
Mechanisms of Action and Experimental Workflow Visualizations
To further elucidate the comparison, the following diagrams, generated using the DOT language, visualize the distinct signaling pathways targeted by each drug and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-resistance profiles of Baloxavir marboxil and neuraminidase inhibitors
A Comparative Guide to the Cross-Resistance Profiles of Baloxavir Marboxil and Neuraminidase Inhibitors
For researchers and professionals in the field of virology and antiviral drug development, understanding the nuances of resistance development to influenza therapeutics is paramount. This guide provides an objective comparison of the cross-resistance profiles of two key classes of anti-influenza agents: the cap-dependent endonuclease inhibitor this compound and the neuraminidase inhibitors (NAIs). The information presented herein is supported by experimental data to aid in informed research and development decisions.
Mechanisms of Action: A Tale of Two Targets
This compound and neuraminidase inhibitors target distinct stages of the influenza virus replication cycle, a fundamental difference that underpins their cross-resistance profiles.
This compound: This antiviral is a prodrug that is metabolized into its active form, baloxavir acid.[1][2] Baloxavir acid targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[3][4] Specifically, it inhibits the cap-dependent endonuclease activity, a process known as "cap-snatching," where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[1][2] By blocking this crucial step, baloxavir effectively halts viral gene transcription and replication.[3][4][5]
Neuraminidase Inhibitors (NAIs): This class of drugs, which includes oseltamivir, zanamivir, peramivir, and laninamivir, targets the viral neuraminidase (NA) enzyme on the surface of the influenza virus.[6][7] Neuraminidase is essential for the release of newly formed progeny virions from the surface of an infected host cell.[6][8][9] It cleaves sialic acid residues, the receptors to which the viral hemagglutinin (HA) protein binds.[10][11] By inhibiting neuraminidase, NAIs prevent the release of new virus particles, thus limiting the spread of infection.[5][6][9]
Below are diagrams illustrating the distinct mechanisms of action and their roles in the influenza virus life cycle.
Cross-Resistance Profiles: Data-Driven Comparisons
The distinct molecular targets of baloxavir and NAIs suggest that cross-resistance between the two is unlikely. Experimental data confirms this, with viruses harboring resistance-conferring mutations to one class of drug generally remaining susceptible to the other.
Baloxavir Resistance and NAI Susceptibility
Resistance to baloxavir is primarily associated with amino acid substitutions in the PA protein, most notably at position I38.[12][13][14] The I38T substitution is a common variant that emerges during treatment and confers reduced susceptibility to baloxavir.[12][14][15][16] Other substitutions at positions such as E23, A37, and E199 have also been identified, though they may confer lower levels of resistance compared to I38 substitutions.[13][17][18]
Crucially, influenza viruses with these PA substitutions remain susceptible to neuraminidase inhibitors. One study demonstrated that recombinant A(H5N1) viruses with I38T, I38F, and I38M substitutions in the PA protein, which were 15.5- to 48.2-fold less susceptible to baloxavir, retained their susceptibility to the neuraminidase inhibitor oseltamivir.
| Influenza A Strain | PA Substitution | Fold-Change in Baloxavir Susceptibility (EC50) | NAI Susceptibility | Reference |
| A(H1N1)pdm09 | I38T | 58-77 | Susceptible | [15] |
| A(H3N2) | I38T | 93-155 | Susceptible | [15] |
| A(H5N1) | I38T | 48.2 | Susceptible to oseltamivir | [19] |
| A(H5N1) | I38F | 24.0 | Susceptible to oseltamivir | [19] |
| A(H5N1) | I38M | 15.5 | Susceptible to oseltamivir | [19] |
| A(H1N1)pdm09 | E23G/K | 2-13 | Not specified, but expected to be susceptible | [18] |
| A(H3N2) | E23G/K | 2-13 | Not specified, but expected to be susceptible | [18] |
NAI Resistance and Baloxavir Susceptibility
| Influenza A Strain | NA Substitution | Fold-Change in Oseltamivir Susceptibility (IC50) | Baloxavir Susceptibility | Reference |
| A(H1N1)pdm09 | H275Y | ~300 | Susceptible | [20] |
| A(H1N1) | H275Y | High | Susceptible | [21][23] |
Experimental Protocols
The determination of antiviral susceptibility and resistance is typically conducted through cell-based assays that measure the concentration of a drug required to inhibit viral replication by 50% (IC50 or EC50).
Neuraminidase Inhibition Assay
Objective: To determine the concentration of a neuraminidase inhibitor required to inhibit the enzymatic activity of viral neuraminidase by 50% (IC50).
Methodology:
-
Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells and the viral titer is determined.
-
Serial Dilution of Inhibitor: The neuraminidase inhibitor is serially diluted to create a range of concentrations.
-
Enzyme Reaction: The viral neuraminidase is mixed with the various concentrations of the inhibitor.
-
Substrate Addition: A fluorogenic or chemiluminescent substrate for neuraminidase (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.
-
Incubation: The reaction is incubated to allow the neuraminidase to cleave the substrate.
-
Signal Detection: The resulting fluorescent or chemiluminescent signal is measured using a plate reader. The signal is proportional to the neuraminidase activity.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each drug concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., MDCK cells) is seeded in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of influenza virus.
-
Drug Application: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the antiviral drug.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.
-
Plaque Counting: The number of plaques is counted for each drug concentration.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to a no-drug control. The EC50 value is determined by plotting the percent plaque reduction against the log of the drug concentration.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. MOA for XOFLUZA® (this compound) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive assessment of amino acid substitutions in the trimeric RNA polymerase complex of influenza A virus detected in clinical trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the fitness of PA/I38T-substituted influenza A viruses with reduced baloxavir susceptibility in a competitive mixtures ferret model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the I38T PA Substitution as a Resistance Marker for Next-Generation Influenza Virus Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. The H275Y Neuraminidase Mutation of the Pandemic A/H1N1 Influenza Virus Lengthens the Eclipse Phase and Reduces Viral Output of Infected Cells, Potentially Compromising Fitness in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuraminidase reassortment and oseltamivir resistance in clade 2.3.4.4b A(H5N1) viruses circulating among Canadian poultry, 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Baloxavir Marboxil: A Comparative Guide Validated by Reverse Genetics
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Baloxavir marboxil's mechanism of action against other influenza antivirals, with a focus on validation through reverse genetics. Experimental data and detailed protocols are presented to offer a comprehensive understanding of this novel antiviral agent.
This compound, a first-in-class antiviral, presents a novel mechanism for combating influenza A and B viruses by targeting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[1][2][3] This action inhibits the "cap-snatching" process, a critical step where the virus hijacks host cell mRNA caps to initiate transcription of its own genome, thereby halting viral replication at a very early stage.[4][5][6] The validation of this unique mechanism has been extensively supported by reverse genetics, a powerful tool that allows for the precise genetic manipulation of influenza viruses.
Comparative Efficacy and Resistance Profile
Reverse genetics has been instrumental in confirming Baloxavir's target and understanding resistance mechanisms. By introducing specific mutations in the PA gene, researchers have been able to create recombinant viruses with reduced susceptibility to the drug.[7][8] The most frequently observed mutations conferring reduced susceptibility are substitutions at amino acid residue 38 of the PA protein (e.g., I38T, I38F, I38M).[1][7][9]
Clinical and preclinical studies have consistently demonstrated Baloxavir's potent antiviral activity, often showing a more rapid decline in viral load compared to neuraminidase inhibitors like Oseltamivir.[10][11][12] Neuraminidase inhibitors act at a later stage of the viral life cycle, preventing the release of newly formed virus particles from infected cells.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro and in vivo data comparing this compound with other influenza antivirals.
| Antiviral Agent | Target | IC50 Range (in vitro) | Primary Resistance Mutations | Fold-change in Susceptibility with Resistance |
| Baloxavir acid (active form) | PA cap-dependent endonuclease | 1.4 - 8.9 nM | PA I38T/F/M | >10-fold |
| Oseltamivir carboxylate (active form) | Neuraminidase | 0.5 - 5.0 nM | NA H275Y (in H1N1) | >100-fold |
| Zanamivir | Neuraminidase | 0.2 - 2.0 nM | NA Q136K, K150T | Variable |
IC50 (half maximal inhibitory concentration) values can vary depending on the influenza virus strain and the cell line used in the assay.
| Antiviral Agent | Animal Model (Mouse) | Key Findings |
| This compound | Influenza A and B virus infection | Single oral dose significantly reduced lung viral titers and improved survival rates compared to vehicle and Oseltamivir.[11] |
| Oseltamivir | Influenza A and B virus infection | Twice-daily oral administration reduced lung viral titers and improved survival rates. |
Experimental Protocols
The validation of this compound's mechanism heavily relies on reverse genetics and subsequent virological and biochemical assays.
Influenza Virus Reverse Genetics
This technique allows for the generation of infectious influenza viruses from cloned cDNA.
Objective: To generate recombinant influenza viruses with specific mutations in the PA gene to assess their susceptibility to Baloxavir.
Methodology:
-
Plasmid Construction: The eight gene segments of an influenza virus (e.g., A/PR/8/34) are cloned into bidirectional transcription vectors (e.g., pDZ or pHW2000). Site-directed mutagenesis is used to introduce desired mutations (e.g., I38T in the PA gene) into the corresponding plasmid.[13][14]
-
Cell Culture and Transfection: A co-culture of human embryonic kidney (293T) and Madin-Darby canine kidney (MDCK) cells is prepared. The eight plasmids encoding the viral genome segments are co-transfected into these cells using a transfection reagent like Lipofectamine 2000.[13][15] The 293T cells are highly transfectable, while MDCK cells are permissive for influenza virus replication.
-
Virus Rescue and Amplification: The transfected cells are incubated for 48-72 hours. The supernatant containing the rescued recombinant virus is then harvested and used to infect fresh MDCK cells for virus amplification.
-
Virus Titration and Sequencing: The amplified virus is titrated, typically by plaque assay or TCID50 (50% tissue culture infectious dose) assay, to determine the virus concentration. The genetic sequence of the rescued virus is confirmed by Sanger sequencing to ensure the presence of the intended mutation and the absence of off-target mutations.
Cap-Dependent Endonuclease Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Baloxavir on the PA protein's endonuclease activity.
Objective: To determine the concentration of Baloxavir acid required to inhibit 50% of the cap-dependent endonuclease activity (IC50).
Methodology:
-
Protein Expression and Purification: The N-terminal domain of the influenza virus PA protein (containing the endonuclease active site) is expressed in E. coli and purified.
-
Enzymatic Reaction: The purified PA protein is incubated with a fluorescently labeled capped RNA substrate in the presence of varying concentrations of Baloxavir acid.
-
Detection and Analysis: The cleavage of the RNA substrate by the endonuclease is measured by detecting the fluorescent signal. The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.[2]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of action of Baloxavir acid.
References
- 1. Detection of baloxavir resistant influenza A viruses using next generation sequencing and pyrosequencing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound [frontiersin.org]
- 9. jwatch.org [jwatch.org]
- 10. This compound: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 12. Comparative Effectiveness of this compound and Oseltamivir Treatment in Reducing Household Transmission of Influenza: A Post Hoc Analysis of the BLOCKSTONE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 14. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza Reverse Genetics—Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Baloxavir marboxil and favipiravir in vitro
In the landscape of antiviral therapeutics, Baloxavir marboxil and Favipiravir represent two prominent small molecule inhibitors with distinct mechanisms of action against a range of RNA viruses. This guide provides a detailed in vitro comparison of their antiviral activity, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of this compound (primarily as its active metabolite, baloxavir acid) and Favipiravir has been evaluated against several RNA viruses, most notably influenza viruses and SARS-CoV-2. The following table summarizes key quantitative data from various studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a ratio of CC50 to EC50 and indicates the therapeutic window of a drug.
| Virus Strain/Isolate | Cell Line | Assay Type | Baloxavir Acid EC50 | Favipiravir EC50 | Reference |
| Influenza A Viruses | |||||
| A(H1N1)pdm09 | MDCK | Plaque Reduction | 0.48 ± 0.22 nM | 4.05 ± 0.88 µM | [1] |
| A(H3N2) | MDCK | Plaque Reduction | 19.55 ± 5.66 nM | 10.32 ± 1.89 µM | [1] |
| H5N1 (A/Hong Kong/483/1997) | MDCK | Yield Reduction | Mean EC90: 0.7-1.6 nmol/L | Higher than Baloxavir | [2] |
| Various Influenza A strains | PA Endonuclease Assay | 1.4 to 3.1 nM | Not Applicable | [3] | |
| Influenza B Viruses | |||||
| Various Influenza B strains | PA Endonuclease Assay | 4.5 to 8.9 nM | Not Applicable | [3] | |
| SARS-CoV-2 | |||||
| nCoV-2019BetaCoV/Wuhan/WIV04/2019 | Vero E6 | CPE Inhibition | 5.48 µM | 61.88 µM | [4][5] |
| BetaCoV/HongKong/VM20001061/2020 | Vero E6 | CPE Inhibition | - | Ineffective up to 100 µM | [4][5] |
Note: EC90 represents the concentration required to inhibit 90% of the viral response. Direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following are generalized methodologies for key in vitro experiments cited in the comparison of this compound and Favipiravir.
Plaque Reduction Assay
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral drug.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.
-
Virus Preparation and Drug Treatment: The virus stock is diluted to a concentration that produces a countable number of plaques. The antiviral compound (Baloxavir acid or Favipiravir) is serially diluted.
-
Infection: The cell monolayer is washed, and the virus is adsorbed onto the cells for approximately one hour.
-
Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the different concentrations of the antiviral drug. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for a period of time (typically 2-3 days for influenza virus) to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the absence of the drug to determine the concentration that inhibits plaque formation by 50% (EC50).
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral agent.
-
Cell Culture and Infection: Confluent cell monolayers (e.g., MDCK) in multi-well plates are infected with the virus at a specific multiplicity of infection (MOI).
-
Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are incubated with culture medium containing serial dilutions of the antiviral compound.
-
Supernatant Collection: At a defined time point post-infection (e.g., 24, 48, or 72 hours), the cell culture supernatant is harvested.
-
Virus Titer Determination: The amount of infectious virus in the collected supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
EC50 Calculation: The concentration of the antiviral drug that reduces the virus yield by 50% compared to the untreated control is calculated as the EC50.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to assess the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Seeding: Cells susceptible to viral infection (e.g., Vero E6 for SARS-CoV-2) are seeded in 96-well plates.
-
Drug and Virus Addition: Serial dilutions of the antiviral drug are added to the cells, followed by the addition of a standardized amount of virus.
-
Incubation: The plates are incubated for several days, allowing the virus to replicate and cause CPE in the untreated control wells.
-
CPE Assessment: The extent of CPE is evaluated. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay (e.g., MTT, MTS, or ATP-based assays) that measures the metabolic activity of the remaining viable cells.
-
EC50 and CC50 Determination: The EC50 is the drug concentration that inhibits 50% of the virus-induced CPE. The CC50 (50% cytotoxic concentration) is determined in parallel by treating uninfected cells with the same drug concentrations to assess the compound's toxicity.
Mandatory Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: A generalized workflow for determining the in vitro antiviral activity of compounds.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound's mechanism of action via inhibition of cap-dependent endonuclease.
Signaling Pathway: Mechanism of Action of Favipiravir
Caption: Favipiravir's dual mechanism of action: RdRp inhibition and lethal mutagenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. iitri.org [iitri.org]
- 3. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
- 4. pubcompare.ai [pubcompare.ai]
- 5. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Baloxavir Marboxil for Post-Exposure Prophylaxis: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the post-exposure prophylactic efficacy of Baloxavir marboxil against seasonal influenza, with direct comparisons to neuraminidase inhibitors.
This guide provides a detailed evaluation of this compound's performance as a post-exposure prophylactic (PEP) agent against influenza virus. It includes comparative data from key clinical trials, detailed experimental methodologies, and visualizations of the relevant viral and cellular pathways to inform research and development in the field of antiviral therapeutics.
Comparative Efficacy of Antiviral Agents for Post-Exposure Prophylaxis
The primary measure of efficacy in post-exposure prophylaxis is the reduction in the incidence of symptomatic, laboratory-confirmed influenza in individuals who have been in close contact with an infected person. The following table summarizes the key findings from pivotal clinical trials for this compound, Oseltamivir, and Zanamivir.
| Antiviral Agent | Key Clinical Trial | Efficacy in Reducing Influenza Incidence | Secondary Attack Rate (Treated vs. Placebo) | Key Findings |
| This compound | BLOCKSTONE | 86% relative risk reduction | 1.9% vs. 13.6% | A single dose of this compound was highly effective in preventing influenza in household contacts.[1][2][3] |
| Oseltamivir | Welliver et al. (2001) | 89% protective efficacy (individuals) | Not explicitly stated as SAR, but incidence reduced from 12% to 1% in one study.[2] | Once-daily oseltamivir for 7 days was effective in preventing influenza in household contacts.[4][5][6] |
| Zanamivir | Zanamivir Family Study Group (Hayden et al., 2000) | 79% reduction in families with ≥1 affected contact | 4% vs. 19% (in families) | Once-daily inhaled zanamivir for 10 days was effective in preventing influenza within families.[7][8][9][10] |
Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy data. Below are the detailed protocols for the landmark studies on this compound, Oseltamivir, and Zanamivir for post-exposure prophylaxis.
This compound: The BLOCKSTONE Trial
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial conducted in Japan during the 2018-2019 influenza season.[1][3][11]
-
Participants: Household members (adults and children) living with an index patient with a laboratory-confirmed influenza infection.[1][11]
-
Intervention: Participants were randomized to receive a single oral dose of this compound or a placebo. The dosage of this compound was based on body weight.[1]
-
Primary Endpoint: The proportion of participants who developed laboratory-confirmed clinical influenza (defined by fever and one or more respiratory symptoms) between day 1 and day 10.[1]
Oseltamivir: Welliver et al. (2001)
-
Study Design: A randomized, double-blind, placebo-controlled study conducted at 76 centers in North America and Europe during the 1998-1999 influenza season.[4][12]
-
Participants: Household contacts (aged ≥12 years) of an index case with influenza-like illness.[4]
-
Intervention: Household contacts were randomly assigned to receive Oseltamivir (75 mg) or a placebo once daily for 7 days, initiated within 48 hours of symptom onset in the index case. The index cases did not receive antiviral treatment.[4][6]
-
Primary Endpoint: The incidence of clinical influenza, confirmed by laboratory methods (viral shedding or a four-fold or greater increase in influenza-specific serum antibody titer), in contacts of influenza-positive index cases.[4]
Zanamivir: Zanamivir Family Study Group (Hayden et al., 2000)
-
Study Design: A double-blind, placebo-controlled study conducted before the 1998–1999 influenza season.[7][8]
-
Participants: Families with two to five members, including at least one child aged five years or older.[7][8][9]
-
Intervention: If a family member developed an influenza-like illness (the index case), the entire family was randomly assigned to receive either inhaled Zanamivir or a placebo. The index patient was treated with 10 mg of inhaled zanamivir twice daily for 5 days, and the other family members received 10 mg of inhaled zanamivir once daily as prophylaxis for 10 days.[7][8][10]
-
Primary Endpoint: The proportion of families in which at least one household contact developed symptomatic, laboratory-confirmed influenza.[7][8]
Mechanism of Action and Signaling Pathways
The antiviral activity of this compound and neuraminidase inhibitors stems from their distinct mechanisms of action, targeting different stages of the influenza virus life cycle.
Influenza Virus Replication and Host Cell Interaction
Influenza virus replication involves a series of steps where the virus hijacks the host cell machinery. The following diagram illustrates the key stages of the viral life cycle and the points of intervention for different classes of antiviral drugs.
Mechanism of Action: this compound
This compound is a prodrug that is rapidly converted to its active form, baloxavir acid. Baloxavir acid targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial component of the influenza virus RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[13][14][15][16][17] Without these primers, viral gene transcription is effectively halted, thereby inhibiting virus replication at an early stage.
Mechanism of Action: Neuraminidase Inhibitors
Oseltamivir and Zanamivir are neuraminidase inhibitors. Neuraminidase is a viral surface glycoprotein that plays a critical role in the release of newly formed virus particles from the surface of an infected cell.[18][19][20][21][22] It does so by cleaving sialic acid residues, which act as receptors for the viral hemagglutinin. By inhibiting neuraminidase, these drugs prevent the release of progeny virions, causing them to aggregate at the cell surface and preventing the infection of new cells.
Conclusion
This compound has demonstrated high efficacy as a single-dose post-exposure prophylactic agent against influenza, comparable to the multi-day regimens of neuraminidase inhibitors like oseltamivir and zanamivir. Its novel mechanism of action, targeting the cap-dependent endonuclease, offers a valuable alternative in the landscape of antiviral therapies, particularly in the context of potential resistance to existing drug classes. The choice of prophylactic agent will depend on various factors, including patient characteristics, the specific influenza strain, and public health recommendations. Further research, including head-to-head comparative trials and real-world effectiveness studies, will continue to refine our understanding of the optimal use of these antiviral agents for influenza prevention.
References
- 1. gene.com [gene.com]
- 2. researchgate.net [researchgate.net]
- 3. BLOCKSTONE Study of Xofluza® (this compound) for the Prevention of Influenza in Household Contacts Published in The New England Journal of Medicine|News|Shionogi Co., Ltd. [shionogi.com]
- 4. Effectiveness of oseltamivir in preventing influenza in household contacts: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of Oseltamivir Treatment With Virus Shedding, Illness, and Household Transmission of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Inhaled zanamivir for the prevention of influenza in families. Zanamivir Family Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zanamivir for the prevention of influenza in adults and children age 5 years and older - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled Zanamivir for the Prevention of Influenza in… | Clinician.com [stage-clinician.com]
- 11. Investigating the transmission of baloxavir‐resistant influenza viruses from treated index patients to untreated household contacts in the BLOCKSTONE study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Related Videos - Effectiveness of oseltamivir in preventing influenza in household contacts: a randomized controlled trial [visualize.jove.com]
- 13. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. embopress.org [embopress.org]
- 16. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 20. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Baloxavir Marboxil
For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, immediate safety and logistical information for the handling of Baloxavir marboxil, an antiviral agent. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent inhalation, skin, and eye contact.[1][2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to provide a complete seal around the eyes.[3][4] |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves. Proper glove removal technique must be followed to avoid skin contact.[2] |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical penetration.[4] The type of body protection should be chosen based on the concentration and amount of the substance being handled.[2] |
| Respiratory Protection | Respirator or Dust Mask | A suitable respirator or a dust mask (type N95 (US) or type P1 (EN 143)) should be used as a backup to engineering controls, especially in areas where dust or aerosols may be generated.[5] |
Procedural Guidance: Step-by-Step Handling and Disposal
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. Researchers should familiarize themselves with these steps to mitigate risks.
I. Preparation and Handling:
-
Engineering Controls: All work with this compound powder should be conducted in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[1][2][4] Ensure that a safety shower and eye wash station are readily accessible.[3][4]
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: Handle the solid form of this compound carefully to avoid the formation of dust and aerosols.[2][4]
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6] Wash hands thoroughly after handling the compound.[5]
II. Accidental Release Measures:
-
Evacuate: In case of a spill, evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2][5]
-
Clean-up: For solid spills, pick up and arrange disposal without creating dust.[2][5] Sweep up and shovel the material into a suitable, closed container for disposal.[5] For liquid spills, absorb with a finely-powdered liquid-binding material.[3] Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
III. Disposal Plan:
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused product and contaminated disposables (gloves, wipes, etc.), should be collected in a suitable, closed, and properly labeled container.[2][5]
-
Professional Disposal: Offer surplus and non-recyclable materials to a licensed professional waste disposal company.[5]
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Precaution: Avoid releasing the substance into the environment. Do not dispose of the material in drains or sewers.[5]
Hazard Identification and First Aid
This compound may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[2][3]
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[1][4] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. A physician should be called.[1][4] |
| Eye Contact | Remove any contact lenses and immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1][4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[4] |
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
